Pfk-158
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
glycolytic inhibito
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOMYABKVAZCN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462249-75-7 | |
| Record name | PFK-158 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PFK-158 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PFK-158: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis.[1] In numerous cancer types, PFKFB3 is overexpressed and contributes to the high glycolytic rate characteristic of tumor cells, a phenomenon known as the Warburg effect.[2] By inhibiting PFKFB3, this compound effectively disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release.[3][4] This metabolic reprogramming induces a cascade of downstream effects, including cell cycle arrest, apoptosis, and autophagy, ultimately inhibiting tumor growth.[5] Furthermore, this compound has been shown to sensitize chemoresistant cancer cells to standard therapies and exhibits immunomodulatory effects, making it a promising candidate for combination treatments. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of Glycolysis
This compound exerts its primary anti-cancer effect by targeting PFKFB3, an enzyme responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, which in turn dampens PFK-1 activity and slows down the overall rate of glycolysis. This leads to a significant reduction in the production of ATP and essential metabolic intermediates required for rapid cell proliferation.
References
The Role of PFKFB3 in Glycolysis: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal bifunctional enzyme that plays a critical role in the regulation of glycolytic flux. Possessing the highest kinase-to-phosphatase activity ratio among its four isoforms, PFKFB3 is a potent producer of fructose-2,6-bisphosphate (F-2,6-BP), the most powerful allosteric activator of phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis.[1][2][3] This function positions PFKFB3 as a master regulator of glucose metabolism, particularly in highly proliferative cells such as cancer cells, where it is frequently overexpressed to fuel the Warburg effect.[4][5] Beyond its cytoplasmic role in metabolism, PFKFB3 also translocates to the nucleus to participate in cell cycle control. Its expression and activity are tightly regulated by a complex network of signaling pathways, including hypoxic and growth factor signaling, making it a compelling therapeutic target for cancer, inflammatory diseases, and angiogenesis-dependent disorders. This guide provides an in-depth examination of PFKFB3's function, regulation, and its central role in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Enzymatic Function of PFKFB3 in Glycolysis
PFKFB3 is a member of a family of bifunctional enzymes that control the intracellular concentration of F-2,6-BP. The enzyme has two distinct catalytic domains: a 6-phosphofructo-2-kinase (PFK-2) domain at the N-terminus and a fructose-2,6-bisphosphatase (FBPase-2) domain at the C-terminus.
-
Kinase Activity: The PFK-2 domain catalyzes the phosphorylation of fructose-6-phosphate (F6P) to generate F-2,6-BP.
-
Phosphatase Activity: The FBPase-2 domain catalyzes the dephosphorylation of F-2,6-BP back to F6P.
The defining characteristic of PFKFB3 is its exceptionally high kinase to phosphatase activity ratio, reported to be approximately 740:1. This strong kinetic preference ensures a high steady-state level of F-2,6-BP. F-2,6-BP, in turn, allosterically activates PFK-1, the enzyme that catalyzes the committed step of glycolysis: the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate (F-1,6-BP). By robustly activating PFK-1, PFKFB3 significantly increases the overall rate of glycolysis.
This central mechanism is visualized in the pathway below.
Caption: PFKFB3 drives glycolysis by producing F-2,6-BP, a potent activator of PFK-1.
Regulation of PFKFB3 Expression and Activity
The potent influence of PFKFB3 on cellular metabolism necessitates its tight regulation. This is achieved through a multi-layered system involving transcriptional control and post-translational modifications.
Transcriptional Regulation
The promoter of the PFKFB3 gene contains several response elements that allow for its induction by various stimuli.
-
Hypoxia: Under low oxygen conditions, Hypoxia-Inducible Factor-1 (HIF-1α) binds to Hypoxia Response Elements (HREs) in the PFKFB3 promoter, significantly upregulating its transcription. This is a key mechanism for adapting to anaerobic metabolism.
-
Oncogenic and Growth Signals: The promoter also contains binding sites for transcription factors like Specific protein-1 (Sp-1), Activator protein-2 (AP-2), and Serum-Response Factor (SRF), making its expression responsive to growth factors, oncogenic pathways (e.g., Ras), and stress stimuli.
-
Hormones: Response elements for estrogen and progesterone are also present, linking PFKFB3 expression to hormonal signaling.
Post-Translational Modification
The enzymatic activity of the PFKFB3 protein is further modulated by phosphorylation. Several kinases can phosphorylate PFKFB3 at Serine 461 (Ser461) in its C-terminal domain, which enhances its kinase activity.
-
AMP-activated protein kinase (AMPK): Activated during low energy states, AMPK phosphorylates PFKFB3 to boost glycolytic ATP production.
-
p38/MK2 Pathway: Stress stimuli can activate PFKFB3 via this pathway.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases also phosphorylate and activate PFKFB3 in response to various external signals.
Caption: PFKFB3 is regulated by hypoxic, oncogenic, and metabolic stress pathways.
Quantitative Data Summary
PFKFB3 Isoform Kinetic Properties
The PFKFB family consists of four isoforms (PFKFB1-4), each with distinct kinetic properties and tissue expression patterns. PFKFB3 stands out for its potent kinase activity.
| Isoform | Primary Tissue Expression | Kinase/Phosphatase Ratio | Key Regulatory Features |
| PFKFB1 | Liver, Muscle | ~1.5:1 | Phosphorylation by PKA inhibits kinase activity. |
| PFKFB2 | Heart | ~1:1 | Phosphorylation by PKA/AMPK activates kinase activity. |
| PFKFB3 | Ubiquitous, Tumors, Brain | ~740:1 | Highest kinase activity; induced by hypoxia and growth factors. |
| PFKFB4 | Testis, Tumors | ~4:1 | Induced by hypoxia; role in prostate cancer. |
Performance of PFKFB3 Small Molecule Inhibitors
The critical role of PFKFB3 in cancer metabolism has made it an attractive target for drug development. Several small molecule inhibitors have been developed and characterized.
| Inhibitor | PFKFB3 IC₅₀ | Selectivity Notes | Reference(s) |
| 3-PO | ~22.9 µM | Low potency; may have off-target effects. | |
| PFK15 | ~207 nM | More potent derivative of 3-PO. | |
| PFK158 | ~137 nM | Derivative of PFK15 with improved pharmacokinetics. Recent studies suggest it may not directly inhibit enzyme activity. | |
| AZ67 | ~11-18 nM | Highly potent and selective over other PFKFB isoforms. | |
| KAN0438757 | ~190 nM | Selective for PFKFB3 over PFKFB4 (IC₅₀: 3.6 µM). |
Note: IC₅₀ values can vary based on assay conditions. Some reports question the direct enzymatic inhibition by 3-PO and its derivatives.
Experimental Protocols
Protocol: PFKFB3 Enzyme Activity Assay (Coupled Enzyme Assay)
This method measures the kinase activity of PFKFB3 by quantifying the production of ADP, which is coupled to the oxidation of NADH.
Principle: PFKFB3 produces ADP and F-2,6-BP from ATP and F6P. In the presence of excess pyruvate kinase (PK) and lactate dehydrogenase (LDH), the ADP produced is used to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to PFKFB3 activity.
Materials:
-
Recombinant human PFKFB3 protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA
-
Substrates: Fructose-6-phosphate (F6P), ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Reagents: Phosphoenolpyruvate (PEP), NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing F6P (2 mM), PEP (1 mM), NADH (0.2 mM), ATP (20 µM), PK (5 units/mL), and LDH (7 units/mL).
-
Add Inhibitor: To appropriate wells of the 96-well plate, add 10 µL of the test inhibitor (e.g., AZ67) at various concentrations (dissolved in DMSO, final concentration ≤1%). Add 10 µL of DMSO to control wells.
-
Add Enzyme: Add 40 µL of recombinant PFKFB3 (final concentration ~20 nM) diluted in assay buffer to all wells except the negative control (no enzyme).
-
Initiate Reaction: Add 50 µL of the Reagent Mix to all wells to start the reaction. The final volume should be 100 µL.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate Activity: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve. PFKFB3 activity is proportional to the rate of NADH oxidation. Calculate % inhibition relative to the DMSO control to determine IC₅₀ values.
Protocol: Glycolytic Flux Analysis Using Seahorse XF Analyzer
This protocol measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells.
Principle: The Agilent Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium. The primary source of this acidification is the conversion of glucose to lactate, which is extruded from the cell along with a proton. The Seahorse XF Glycolytic Rate Assay allows for the calculation of the glycolytic proton efflux rate (glycoPER), providing an accurate measure of the glycolytic rate.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and pyruvate as needed)
-
Cells of interest
Procedure:
-
Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to equilibrate.
-
Load Cartridge: Load the injector ports of the hydrated sensor cartridge with the assay compounds. For a Glycolytic Rate Assay, this typically involves:
-
Port A: Rotenone/Antimycin A (to inhibit mitochondrial respiration)
-
Port B: 2-Deoxyglucose (2-DG, a glycolysis inhibitor)
-
-
Run Assay: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. The instrument will measure basal ECAR and OCR, then sequentially inject the compounds and measure the response.
-
Data Analysis: The Seahorse software calculates ECAR (mpH/min) and OCR (pmol/min). The Glycolytic Rate Assay protocol calculates basal glycolysis and compensatory glycolysis after mitochondrial inhibition. The final injection of 2-DG confirms that the measured ECAR is due to glycolysis.
Caption: Workflow for measuring glycolytic rate using a Seahorse XF Analyzer.
Conclusion
PFKFB3 is a master regulator of glycolysis, acting as a critical node that integrates metabolic needs with upstream signaling pathways related to oxygen availability, growth factors, and cellular stress. Its dominant kinase activity ensures a high rate of glycolytic flux, which is essential for the proliferation and survival of many cancer cells. The wealth of data on its regulatory mechanisms and the development of potent small molecule inhibitors underscore its significance as a prime therapeutic target. The experimental protocols detailed herein provide robust methods for interrogating PFKFB3 function and evaluating the efficacy of novel inhibitors, paving the way for new strategies in the fields of oncology and metabolic diseases.
References
- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFKFB3 - Wikipedia [en.wikipedia.org]
PFK-158: A Selective PFKFB3 Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PFK-158, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival. This compound has demonstrated significant anti-tumor activity in a range of preclinical models by targeting this metabolic vulnerability. This document details the mechanism of action of this compound, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and cancer metabolism.
Introduction
Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of malignant proliferation. One of the most well-established metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.[1] 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that promotes this high glycolytic flux. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is often overexpressed in various human cancers, and its activity is stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[1][3]
This compound is a novel, potent, and selective inhibitor of PFKFB3. By blocking the activity of PFKFB3, this compound reduces the levels of F2,6BP, thereby decreasing glycolytic flux and depriving cancer cells of the necessary energy and building blocks for proliferation. This targeted inhibition of cancer metabolism has shown broad anti-tumor activity in preclinical studies and has been investigated in a Phase 1 clinical trial in patients with advanced solid malignancies.
Mechanism of Action
This compound functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity:
-
Inhibition of Glycolysis: By reducing F2,6BP levels, this compound decreases the activity of PFK-1, a critical control point in glycolysis. This results in reduced glucose uptake, decreased ATP production, and lower lactate secretion by cancer cells.
-
Induction of Apoptosis: The metabolic stress induced by this compound can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Inhibition of glycolysis can lead to cell cycle arrest, thereby halting cancer cell proliferation.
-
Modulation of the Tumor Microenvironment: this compound has been shown to affect immune cells within the tumor microenvironment, suggesting a potential immunomodulatory role in addition to its direct anti-tumor effects.
The following diagram illustrates the central role of PFKFB3 in cancer cell metabolism and the mechanism of action of this compound.
Quantitative Data
In Vitro Potency and Efficacy
This compound exhibits potent inhibition of PFKFB3 and demonstrates significant anti-proliferative effects across a variety of cancer cell lines.
| Parameter | Value | Reference |
| IC50 (Recombinant Human PFKFB3) | 137 nM |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MYC-High SCLC Cell Lines (Average) | Small Cell Lung Cancer | ~1.5 | |
| MYC-Low SCLC Cell Lines (Average) | Small Cell Lung Cancer | >10 | |
| C13 | Ovarian Cancer (Cisplatin-resistant) | Not explicitly stated, but synergistic with cisplatin | |
| HeyA8MDR | Ovarian Cancer (Paclitaxel-resistant) | Not explicitly stated, but synergistic with paclitaxel | |
| H28, EMMeso, H226, H2052 | Malignant Pleural Mesothelioma | Dose-dependent decrease in viability (0-20 µM) |
| Cellular Effect | Cell Line(s) | Treatment Concentration | Result | Reference |
| Glucose Uptake | C13, HeyA8MDR | 0-15 µM | Dose-dependent decrease | |
| Lactate Production | C13, HeyA8MDR | 0-15 µM | Dose-dependent decrease | |
| ATP Production | H28, H226, H2052, EMMeso | 0-20 µM | Dose-dependent decrease | |
| Apoptosis | C13 (with Carboplatin) | 10 µM | 45% increase | |
| Apoptosis | HeyA8MDR (with Paclitaxel) | 10 µM | 70% increase |
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Multiple human-derived tumor models | Not specified | ~80% | |
| HeyA8MDR Ovarian Cancer Xenograft (in combination with Carboplatin) | This compound (25 mg/kg, once a week) + Carboplatin (15 mg/kg, once a week) | Marked reduction in tumor growth and ascites volume |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
PFKFB3 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant PFKFB3.
Principle: The kinase activity of PFKFB3 is determined by measuring the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP. The amount of ADP is quantified using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100).
-
Prepare solutions of recombinant human PFKFB3 protein (e.g., 20 nM final concentration), F6P (e.g., 2 mM final concentration), and ATP (e.g., 20 µM final concentration) in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer. A vehicle control (e.g., DMSO) should be included.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the recombinant PFKFB3 protein and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of F6P and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Glucose Uptake Assay
This assay measures the effect of this compound on the ability of cancer cells to take up glucose.
Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a glucose-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control in glucose-free medium for a specified time (e.g., 1-24 hours).
-
Add 2-NBDG to a final concentration of 150 µg/ml and incubate for a defined period (e.g., 10 minutes to overnight).
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the total protein content in each well to account for differences in cell number.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cancer cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 48-72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Implant human cancer cells (e.g., HeyA8MDR) subcutaneously or orthotopically.
-
Allow tumors to reach a palpable size before starting treatment.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care chemotherapy, this compound in combination with chemotherapy).
-
Administer this compound at a predetermined dose and schedule (e.g., 25 mg/kg, once a week, via intraperitoneal injection).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Conclusion
This compound is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of PFKFB3 leads to a significant reduction in glycolysis, resulting in decreased cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the broad anti-tumor activity of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other PFKFB3 inhibitors. Further clinical development of this compound and similar agents holds the potential to provide a novel and effective treatment strategy for a wide range of cancers.
References
Pfk-158: A Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the upstream regulators and downstream molecular targets of Pfk-158, a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has garnered significant interest in the field of cancer metabolism for its potential as an antineoplastic agent. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PFKFB3.[1] PFKFB3 is a bifunctional enzyme that plays a crucial role in regulating glycolysis by catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP).[2][3] F2,6BP is a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway.[3] In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of F2,6BP, which in turn drives a high glycolytic flux, a phenomenon known as the Warburg effect.[4] By binding to and inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, thereby decreasing the rate of glycolysis. This metabolic reprogramming deprives cancer cells of the necessary energy and biosynthetic precursors for rapid proliferation, ultimately leading to cell growth inhibition and apoptosis.
Upstream Regulators of PFKFB3
The expression and activity of PFKFB3 are upregulated by a variety of oncogenic and microenvironmental signals, making it a critical node in cancer cell metabolism. Understanding these upstream regulators provides context for the therapeutic targeting of PFKFB3 with this compound.
Key upstream regulators include:
-
Oncogenic Signaling Pathways: Activation of pathways driven by oncogenes such as Ras and PI3K/Akt, and the loss of tumor suppressors like p53 and PTEN, converge to increase PFKFB3 expression and activity. The human epidermal growth factor receptor-2 (HER2) has also been shown to lead to elevated PFKFB3 expression. The mTOR signaling pathway is another critical upstream activator.
-
Hypoxia: The low-oxygen conditions characteristic of the tumor microenvironment induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates PFKFB3 expression.
-
Inflammatory and Immune Signals: Pro-inflammatory molecules like TNF-α and IL-6, as well as signaling through the T-cell receptor (TCR)/CD28, can increase PFKFB3 expression.
-
Cellular Stress and Growth Factors: Various stress stimuli and growth factors such as insulin can also enhance PFKFB3 gene expression.
-
Post-Translational Modification: AMP-activated protein kinase (AMPK) can phosphorylate and activate PFKFB3.
Caption: Upstream signaling pathways activating PFKFB3 and its inhibition by this compound.
Downstream Effects of this compound
The inhibition of PFKFB3 by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity. These effects span cellular metabolism, survival, and interactions with the tumor microenvironment.
Metabolic Reprogramming
-
Inhibition of Glycolysis: The most direct consequence is the suppression of the glycolytic pathway, leading to a significant reduction in glucose uptake, ATP production, and lactate secretion.
Cellular Fate and Proliferation
-
Induction of Apoptosis and Autophagy: Depriving cancer cells of energy and metabolic intermediates through glycolytic inhibition induces programmed cell death (apoptosis) and a cellular recycling process (autophagy). This compound treatment leads to the upregulation of the autophagy marker LC3BII and downregulation of p62/SQSTM1.
-
Inhibition of Cell Growth: By limiting the building blocks necessary for cell division, this compound effectively inhibits cancer cell proliferation.
-
Lipid Metabolism: this compound has been shown to modulate lipid metabolism by inducing lipophagy, the autophagic degradation of lipid droplets. This is associated with the downregulation of phosphorylated cytosolic phospholipase A2 (p-cPLA2).
Signaling and Regulatory Pathways
-
Akt/mTOR Pathway: PFKFB3 inhibition by this compound can lead to the inactivation of the pro-survival Akt/mTOR signaling pathway.
-
Hippo Pathway: this compound has been found to regulate cancer stemness through the Hippo pathway by downregulating its effectors YAP/TAZ.
-
DNA Repair: There is evidence to suggest that PFKFB3 inhibition can disrupt DNA repair mechanisms, potentially increasing the efficacy of DNA-damaging agents.
Immunomodulatory Effects
-
T-cell Modulation: this compound can alter the tumor immune microenvironment by increasing the infiltration of cytotoxic CD4+ and CD8+ T cells.
-
Suppression of Immunosuppressive Cells: The drug suppresses the differentiation and function of immunosuppressive cell types, including T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).
Caption: Downstream molecular and cellular consequences of PFKFB3 inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (PFKFB3) | 137 nM | Recombinant enzyme | |
| Effective Dose | 10 µM | OV2008, C13, HeyA8MDR | |
| Effect on Apoptosis | 24.6-45% increase with Carboplatin | C13, OV2008 |
Table 2: In Vivo Preclinical Data for this compound
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Tumor Growth Inhibition | 15 mg/kg (i.p.) | Gynecologic cancer mouse model | Significant reduction in tumor growth | |
| Tumor Growth Inhibition | Not specified | Multiple human-derived tumor models | ~80% growth inhibition |
Table 3: Phase 1 Clinical Trial Information for this compound (NCT02044861)
| Parameter | Details | Patient Population | Reference |
| Study Design | "3+3" cohort-based dose escalation | Advanced solid malignancies | |
| Dose Cohorts | 24, 48, 96, 168, up to 650 mg/m² | Advanced solid malignancies | |
| Safety | Well-tolerated at tested doses | Advanced solid malignancies | |
| Clinical Activity | One patient showed decreased hepatic tumor burden | Advanced solid malignancies |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the effects of this compound.
Western Blot Analysis for Protein Expression
This technique is used to quantify changes in protein levels (e.g., p-PFKFB3, p-cPLA2, LC3BII, p62/SQSTM1) following this compound treatment.
-
Cell Lysis: Treat cancer cells with desired concentrations of this compound for a specified time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized workflow for Western blot analysis.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 15 mg/kg, once a week).
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Compare tumor growth rates and final tumor weights between treatment groups to determine efficacy.
This guide provides a foundational understanding of this compound's mechanism of action, focusing on its upstream and downstream targets. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of oncology and drug development. Further investigation into the complex interplay of these pathways will continue to elucidate the full therapeutic potential of targeting PFKFB3.
References
PFK-158: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By targeting PFKFB3, this compound effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This mode of action leads to a significant downregulation of glycolytic flux. In preclinical studies across various cancer models, this compound has demonstrated a broad spectrum of anti-tumor activities, including the inhibition of glucose uptake, reduction of lactate production, and depletion of cellular ATP levels.[1][2] These metabolic alterations ultimately trigger apoptosis and autophagy in cancer cells.[2] Furthermore, this compound has shown synergistic effects when combined with standard chemotherapeutic agents, particularly in chemoresistant cancer cell lines.[1] This document provides a comprehensive overview of the core mechanism of this compound, its quantifiable effects on cellular metabolism, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of PFKFB3.[2] PFKFB3 is one of four isoforms of a bifunctional enzyme that synthesizes and degrades F2,6BP. The PFKFB3 isoform has a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP. F2,6BP is a critical activator of PFK-1, a rate-limiting enzyme in the glycolytic pathway. Cancer cells often upregulate PFKFB3 expression to meet their high energy demands for rapid proliferation, a phenomenon known as the Warburg effect.
By inhibiting PFKFB3, this compound decreases the concentration of F2,6BP, which in turn reduces the activity of PFK-1. This leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and a subsequent reduction in the production of ATP and lactate. This metabolic stress can induce apoptosis and autophagy in cancer cells.
Quantitative Effects on Cellular Metabolism
The inhibitory effects of this compound on cellular metabolism have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on Glycolytic Parameters
| Cell Line | Cancer Type | This compound Conc. | Glucose Uptake | Lactate Production | ATP Production | Reference |
| OV2008 | Ovarian | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |
| C13 | Ovarian (Cisplatin-Resistant) | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |
| HeyA8 | Ovarian | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |
| HeyA8MDR | Ovarian (Multi-Drug Resistant) | 10 µM | Significant Decrease | Significant Decrease | Significant Decrease | |
| H28 | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |
| EMMeso | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |
| SPC111 | Malignant Pleural Mesothelioma | 0-20 µM | Dose-dependent Decrease | N/A | N/A | |
| H1048 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease | |
| H1882 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease | |
| H1876 | Small Cell Lung Cancer | 0-10 µM | Dose-dependent Decrease | N/A | Dose-dependent Decrease |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| PFKFB3 | Recombinant Enzyme | 137 nM | |
| H1048 | Small Cell Lung Cancer | 7.1 ± 1.6 µM | |
| H1882 | Small Cell Lung Cancer | 8.4 ± 2.8 µM | |
| H1876 | Small Cell Lung Cancer | 10.1 ± 2.3 µM | |
| DMS53 | Small Cell Lung Cancer | 11.2 ± 2.4 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cellular metabolism.
Glucose Uptake Assay (2-NBDG Method)
This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free culture medium
-
2-NBDG (100 µM working solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24 hours).
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free medium for 30 minutes.
-
Add 100 µM 2-NBDG to the glucose-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Quantify the fluorescence intensity to determine the relative glucose uptake.
Lactate Production Assay
This protocol outlines the measurement of lactate secreted into the cell culture medium.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Normalize the lactate concentration to the cell number or total protein content.
ATP Production Assay
This protocol describes the quantification of intracellular ATP levels.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Lyse the cells according to the ATP assay kit protocol.
-
Add the luciferase-based ATP detection reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.
-
Normalize the ATP levels to the cell number or protein concentration.
Signaling Pathways and Logical Relationships
This compound's impact extends beyond direct metabolic inhibition, influencing other cellular processes such as autophagy and lipogenesis.
Induction of Autophagy and Lipophagy
In some cancer cells, particularly chemoresistant ones, this compound treatment has been shown to induce autophagic flux, leading to a specific form of autophagy that degrades lipid droplets, known as lipophagy. This process involves the downregulation of p62/SQSTM1 and the upregulation of LC3BII, key markers of autophagy induction.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell death, and synergize with existing chemotherapies positions it as a strong candidate for further clinical development. A phase I clinical trial has been conducted to evaluate its safety and tolerability in patients with advanced solid malignancies. Future research should continue to explore the full potential of this compound, including its efficacy in a wider range of cancer types, the mechanisms of resistance, and its potential in combination with other targeted therapies and immunotherapies. The detailed understanding of its effects on cellular metabolism provided in this guide serves as a valuable resource for researchers and clinicians working towards advancing cancer treatment.
References
Pfk-158: A Technical Guide to its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.[3][4] By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release, ultimately inducing apoptosis and autophagy.[1] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical and clinical investigations.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| Various | Various | IC50 (PFKFB3 enzyme) | 137 nM | |
| A549 | Lung Cancer | IC50 (Cytotoxicity) | 15 µM | |
| MYC-High SCLC | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 0.7 µM | |
| MYC-Low SCLC | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 1.2 µM | |
| C13 (chemoresistant) | Ovarian Cancer | Apoptosis (with Carboplatin) | 45% | |
| OV2008 (chemosensitive) | Ovarian Cancer | Apoptosis (with Carboplatin) | 24.6% | |
| HeyA8MDR (chemoresistant) | Ovarian Cancer | Apoptosis (with Paclitaxel) | 70% | |
| HeyA8 (chemosensitive) | Ovarian Cancer | Apoptosis (with Paclitaxel) | 48% |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Gynecologic Cancer Mouse Model | This compound + Carboplatin | 15 mg/kg (this compound, i.p., once weekly) + 51 mg/kg (Carboplatin) | Marked reduction in tumor growth | |
| MYC-High SCLC Xenograft (H446) | This compound | 25 mg/kg (i.p., every other day for 10 days) | Significant delay in tumor growth | |
| Various Human-Derived Tumor Models | This compound | Not specified | ~80% growth inhibition |
Table 3: Phase 1 Clinical Trial (NCT02044861) Data
| Cancer Type | Number of Patients | Key Findings | Reference |
| Advanced Solid Malignancies | 15 (evaluable for response) | 6 patients experienced clinical benefit. Well-tolerated up to 650 mg/m². | |
| Advanced Solid Malignancies | Not specified | Dose escalation cohorts completed up to 168 mg/m² without dose-limiting toxicity. |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in cancer cell death.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., OV2008, C13) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0-10 µM) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Autophagy Detection (Immunofluorescence for LC3B and p62)
This protocol is for visualizing the induction of autophagy in cancer cells treated with this compound by monitoring the localization of LC3B and the degradation of p62.
References
PFK-158 and the Induction of Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK-158 is a potent and selective small-molecule inhibitor of 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[3] In numerous cancer types, PFKFB3 is overexpressed, contributing to the "Warburg effect," or aerobic glycolysis, which supports rapid tumor cell proliferation and survival.[4][5] By inhibiting PFKFB3, this compound effectively reduces glucose uptake, lactate production, and intracellular ATP levels, thereby creating a state of metabolic stress that can lead to various forms of cell death, including apoptosis. This document provides a detailed overview of the molecular mechanisms and signaling pathways through which this compound induces apoptosis, supported by quantitative data and experimental protocols.
Core Mechanism of Action: Glycolysis Inhibition
The primary mechanism of this compound is the competitive inhibition of PFKFB3. This leads to a significant reduction in the intracellular concentration of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the glycolytic pathway. The consequences of this metabolic reprogramming are profound, leading to energy depletion and the activation of downstream cell death pathways. This compound has demonstrated broad anti-tumor activity in preclinical models and was the first PFKFB3 inhibitor to be evaluated in a Phase I clinical trial for advanced solid malignancies.
This compound-Induced Apoptotic Signaling Pathways
This compound triggers apoptosis through a multi-faceted approach, engaging several interconnected signaling cascades. The primary pathways include the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and crosstalk with autophagy.
Intrinsic (Mitochondrial) Apoptosis Pathway
Inhibition of PFKFB3 by this compound directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway.
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound has been shown to decrease the protein levels of anti-apoptotic members like Bcl-xL. Bcl-xL functions by sequestering pro-apoptotic proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP).
-
Activation of Pro-Apoptotic Effectors: By reducing the expression of Bcl-xL, this compound facilitates the activation of Bax and Bak. This leads to MOMP, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.
-
Caspase Activation and PARP Cleavage: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7) is a hallmark of apoptosis. A key substrate of executioner caspases is Poly (ADP-ribose) polymerase (PARP). Increased levels of cleaved PARP serve as a reliable marker for cells undergoing apoptosis and have been consistently observed following this compound treatment in various cancer cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PFK-158: A Glycolytic Inhibitor for Cancer Therapy
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The aberrant metabolic state of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. This document provides a comprehensive technical overview of PFK-158, a first-in-class small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme that stimulates glycolysis, and its inhibition by this compound represents a strategic approach to disrupt cancer cell metabolism. This whitepaper details the discovery of this compound, its mechanism of action, preclinical and clinical development, and associated experimental methodologies. Quantitative data are summarized in tabular format, and key biological and experimental processes are visualized through detailed diagrams.
Introduction: Targeting Cancer Metabolism
Cancer progression is intrinsically linked to metabolic reprogramming, which sustains rapid cell proliferation and survival. One of the key enzymes implicated in this process is PFKFB3, which synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1] The expression and activity of PFKFB3 are often upregulated in various cancer types due to factors like oncogenic signaling and the hypoxic tumor microenvironment.[2][3] This makes PFKFB3 an attractive target for anti-cancer drug development. This compound emerged as a promising therapeutic candidate from efforts to develop potent and selective inhibitors of this enzyme.[4]
Discovery and Preclinical Development of this compound
This compound was developed as a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), an earlier PFKFB3 inhibitor.[5] The goal was to create a more potent compound with improved pharmacokinetic properties suitable for clinical investigation. Preclinical studies have demonstrated that this compound exhibits broad anti-tumor activity across a range of cancer models.
Mechanism of Action
This compound is a potent and selective inhibitor of PFKFB3. By binding to and inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP. This leads to a decrease in the activity of PFK-1, thereby suppressing the high glycolytic flux characteristic of cancer cells. The consequences of this metabolic disruption include:
-
Reduced Glucose Uptake and Metabolism: Inhibition of PFKFB3 by this compound leads to a marked reduction in glucose uptake and the overall rate of glycolysis in cancer cells.
-
Decreased ATP Production and Lactate Secretion: By throttling glycolysis, this compound diminishes the production of ATP and the secretion of lactate, depriving cancer cells of the necessary energy and building blocks for proliferation.
-
Induction of Apoptosis and Autophagy: The metabolic stress induced by this compound can trigger programmed cell death (apoptosis) and autophagy in cancer cells.
-
Immunomodulatory Effects: this compound has been shown to suppress the differentiation and function of immunosuppressive cells such as T helper 17 (Th17) cells and myeloid-derived suppressor cells (MDSCs).
In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-tumor effects in both cell culture and animal models. It has shown efficacy against a broad spectrum of human cancers, including melanoma, lung, colon, breast, and pancreatic cancer. Notably, this compound has also been found to synergize with other anti-cancer agents, including targeted therapies and chemotherapies, enhancing their cytotoxic effects and potentially overcoming drug resistance. For instance, it has been shown to sensitize chemoresistant gynecologic cancer cells to carboplatin and paclitaxel.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of this compound.
| Parameter | Value | Reference |
| IC50 (PFKFB3) | 137 nM | |
| In Vivo Tumor Growth Inhibition | ~80% in several mouse models | |
| Phase 1 Clinical Trial Identifier | NCT02044861 |
Table 1: Key Potency and Efficacy Metrics for this compound
| Clinical Trial Phase | Status | Patient Population | Dose Escalation Cohorts | Key Findings | Reference |
| Phase 1 | Completed | Patients with advanced solid malignancies | 24 mg/m², 48 mg/m², 96 mg/m², up to 650 mg/m² | Well-tolerated, signs of clinical activity observed. |
Table 2: Overview of the this compound Phase 1 Clinical Trial
| Patient Case | Cancer Type | Observed Clinical Benefit | Reference |
| Patient 1 | Pancreatic Cancer | 75% reduction in CA19-9 levels after 1 month | |
| Patient 2 | Renal Cell Carcinoma | On study for 9 months | |
| Patient 3 | Adenoid Cystic Carcinoma | On study for 12 months | |
| Patient 4 | Hepatic Metastases | Decrease in overall hepatic metastatic tumor burden |
Table 3: Reported Clinical Responses in the Phase 1 Trial of this compound
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.
Recombinant PFKFB3 Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the PFKFB3 enzyme.
Protocol:
-
Express and purify recombinant human PFKFB3 protein.
-
Prepare a reaction mixture containing a suitable buffer, ATP, and fructose-6-phosphate (the substrate for PFKFB3).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the purified PFKFB3 protein.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of fructose-2,6-bisphosphate produced, typically using a coupled enzyme assay that links the product to a spectrophotometrically detectable molecule (e.g., NADH oxidation).
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in cancer cells.
Protocol:
-
Culture cancer cells in appropriate media to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with a radiolabeled glucose analog, such as [³H]-2-deoxyglucose, for a short period.
-
Wash the cells thoroughly with a cold buffer to remove extracellular radiolabeled glucose.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Compare the glucose uptake in this compound-treated cells to that of the control cells.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the impact of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.
Protocol:
-
Treat cancer cells with this compound at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., total PFKFB3, phosphorylated PFKFB3, Akt, p-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Cancer Therapeutics enters Phase 1 human clinical trials with first-in-class anti-cancer drug candidate — School of Medicine University of Louisville [louisville.edu]
- 3. PFKFB3 - Wikipedia [en.wikipedia.org]
- 4. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[3][4] By inhibiting PFKFB3, this compound effectively reduces the rate of glycolysis in cancer cells, leading to decreased glucose uptake, ATP production, and the induction of apoptosis (programmed cell death).[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, is a synthetic compound with the molecular formula C₁₈H₁₁F₃N₂O. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one |
| CAS Number | 1462249-75-7 |
| Molecular Formula | C₁₈H₁₁F₃N₂O |
| Molecular Weight | 328.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism, PFKFB3.
PFKFB3 Signaling Pathway in Cancer
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. In many cancer cells, signaling pathways such as the PI3K/AKT/mTOR and those activated by hypoxia (via HIF-1α) lead to the upregulation of PFKFB3. This results in increased F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports tumor growth and proliferation.
Quantitative Data Presentation
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell lines.
| Target/Cell Line | Cancer Type | IC₅₀ Value |
| Recombinant Human PFKFB3 | - | 137 nM |
| Jurkat | T-cell leukemia | 1.62 µM (PFKFB3 activity) |
| Jurkat | T-cell leukemia | 847 nM (2-deoxyglucose uptake) |
| Jurkat | T-cell leukemia | 328 nM (Toxicity) |
| A549 | Lung Carcinoma | 15 µM |
| H28 | Malignant Pleural Mesothelioma | ~3-12 µM (at 24h) |
| EMMeso | Malignant Pleural Mesothelioma | ~3-12 µM (at 24h) |
| Patient-derived ascitic cells | Ovarian Cancer | 4.0-9.0 µM (at 24h) |
In Vivo Efficacy
Preclinical studies in mouse models have shown significant anti-tumor activity of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome |
| Lewis Lung Carcinoma (syngeneic) | Lung Cancer | Not specified | ~80% growth inhibition |
| Human tumor xenografts | Various | Not specified | ~80% growth inhibition |
| H446 xenograft | Small Cell Lung Cancer | 25 mg/kg, i.p., every other day for 10 days | Significant delay in tumor growth |
| HeyA8MDR (PTX-resistant) | Ovarian Cancer | 15 mg/kg, i.p., once a week for 4 weeks (with Carboplatin) | Marked reduction in tumor growth |
Experimental Protocols
The following are general protocols for key experiments used to characterize the activity of this compound.
PFKFB3 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant PFKFB3.
Principle: The assay quantifies the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.
General Protocol:
-
Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP in a suitable kinase buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity and viability of cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound in cancer cells using flow cytometry.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
General Protocol:
-
Treat cancer cells with this compound for a specified time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.
General Protocol:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Conclusion
This compound is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of cancer metabolism. The initiation of a Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic potential of this first-in-class PFKFB3 inhibitor.
References
PFK-158: A Novel Glycolytic Inhibitor for Potentiating Chemotherapy in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic vulnerabilities of tumor cells. One of the most prominent metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift not only supports rapid cell proliferation but also contributes to chemoresistance, a major obstacle in cancer treatment. PFK-158, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising therapeutic agent that targets this glycolytic phenotype. By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This metabolic reprogramming has been shown to induce apoptosis and autophagy, and critically, to sensitize a broad range of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound's role in chemosensitization.
Introduction to this compound and its Target, PFKFB3
PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is frequently overexpressed in a variety of human cancers, and its activity is linked to oncogenic signaling pathways involving loss of PTEN, stabilization of HIF-1α, and activation of Ras and AKT.[3][4] This upregulation of PFKFB3 drives the high glycolytic rate observed in tumor cells.
This compound is a synthetic derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved potency and pharmacokinetic properties.[4] It acts as a competitive inhibitor of PFKFB3, with an IC50 value of 137 nM. By inhibiting PFKFB3, this compound effectively lowers the intracellular levels of F2,6BP, thereby reducing the overall rate of glycolysis. This targeted inhibition of a central metabolic pathway forms the basis of its anticancer activity and its ability to enhance the efficacy of chemotherapy.
Quantitative Data on this compound's Chemosensitizing Effects
The synergistic effect of this compound with various chemotherapeutic agents has been demonstrated across multiple cancer types, particularly in chemoresistant models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy on Apoptosis
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Concentration | Apoptosis (% of cells) - Chemo Alone | Apoptosis (% of cells) - this compound + Chemo | Fold Increase | Reference |
| Gynecologic | OV2008 (sensitive) | Carboplatin | 10 µM | Not specified | 24.6% | - | |
| Gynecologic | C13 (resistant) | Carboplatin | 10 µM | Not specified | 45% | - | |
| Gynecologic | HeyA8 (sensitive) | Paclitaxel | 10 µM | Not specified | 48% | - | |
| Gynecologic | HeyA8MDR (resistant) | Paclitaxel | 10 µM | Not specified | 70% | - |
Table 2: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 15 µM |
Table 3: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Model | Treatment Group | Outcome | Reference |
| Gynecologic Cancer Mouse Model | This compound (15 mg/kg) + Carboplatin (51 mg/kg) | Marked reduction in tumor growth | |
| PTX-resistant Ovarian Mouse Model | This compound + Carboplatin | Significantly reduced tumor weight and ascites | |
| Colorectal Cancer Xenograft (HCT116 DDR) | PFK-15 + Cisplatin | Significant reduction in tumor volume and weight | |
| HeLa Xenograft | PFK15 + Cisplatin | More potent inhibition of tumor growth than single agents |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to evaluate the chemosensitizing effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound alone and in combination with chemotherapy.
-
Methodology:
-
Cancer cell lines (e.g., OV2008, C13, HeyA8, HeyA8MDR) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, a chemotherapeutic agent (e.g., cisplatin, carboplatin, paclitaxel), or a combination of both.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the treatments.
-
For synergy studies, constant ratio combination experiments are performed, and the combination index (CI) is calculated using the Chou-Talalay method.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound and chemotherapy.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound and/or a chemotherapeutic agent for a defined period (e.g., 24 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
-
Methodology:
-
Female athymic nude mice are subcutaneously or intraperitoneally injected with cancer cells (e.g., HeyA8MDR).
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and this compound plus chemotherapy.
-
This compound is typically administered via intraperitoneal injection (e.g., 15 mg/kg, once a week).
-
Chemotherapeutic agents (e.g., carboplatin) are administered according to established protocols.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67).
-
Autophagy Flux Analysis
-
Objective: To determine if this compound induces autophagy and to measure the autophagic flux.
-
Methodology:
-
Cells are treated with this compound in the presence or absence of an autophagy inhibitor, such as bafilomycin A1 (BafA).
-
Cell lysates are collected and subjected to immunoblot analysis for autophagy markers LC3B-I/II and p62/SQSTM1. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
To measure autophagic flux, the accumulation of LC3B-II in the presence of BafA is compared to that in its absence. A greater accumulation of LC3B-II with BafA indicates a functional autophagic flux.
-
Alternatively, cells can be transfected with a tandem fluorescent-tagged LC3B (e.g., mCherry-GFP-LC3B) to visualize autophagosome and autolysosome formation by fluorescence microscopy.
-
Signaling Pathways and Mechanisms of Action
This compound's ability to sensitize cancer cells to chemotherapy is rooted in its multifaceted impact on cellular metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
This compound's Core Mechanism of Glycolysis Inhibition
Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and thus PFK-1 activity.
This compound-Induced Apoptosis and Chemosensitization
Caption: this compound enhances chemotherapy-induced apoptosis through metabolic stress.
This compound's Role in Lipophagy and Chemoresistance Reversal
Caption: this compound induces lipophagy, degrading lipid droplets to reverse chemoresistance.
Discussion and Future Directions
The preclinical data for this compound strongly support its role as a chemosensitizing agent. By targeting the metabolic engine of cancer cells, this compound creates a state of cellular stress that lowers the threshold for apoptosis induction by conventional chemotherapies. This is particularly relevant in the context of chemoresistant tumors, which often exhibit a heightened glycolytic phenotype. The induction of lipophagy as a mechanism to overcome resistance is a novel and significant finding, opening new avenues for therapeutic intervention.
A Phase I clinical trial (NCT02044861) has evaluated the safety and tolerability of this compound in patients with advanced solid malignancies, demonstrating that it is well-tolerated. The results from this trial are crucial for establishing a safe dose for future combination studies.
Future research should focus on:
-
Combination with other targeted therapies: Given that resistance to targeted agents can involve metabolic reprogramming, combining this compound with inhibitors of pathways like BRAF, EGFR, or PI3K is a rational approach.
-
Biomarker development: Identifying biomarkers that predict which patients are most likely to respond to this compound-based therapies will be critical for its clinical success. This could include levels of PFKFB3 expression or metabolic profiling of tumors.
-
Exploring the role in immunotherapy: The tumor microenvironment is often characterized by hypoxia and high lactate levels, which can suppress immune cell function. By modulating tumor metabolism, this compound may also enhance the efficacy of immunotherapies.
Conclusion
This compound represents a promising new class of anticancer agents that exploit the metabolic dependencies of tumors. Its ability to inhibit glycolysis, induce cell death, and, most importantly, synergize with a wide range of chemotherapeutic agents positions it as a valuable tool in the fight against cancer, particularly in the challenging setting of chemoresistance. The data presented in this guide underscore the potential of this compound and provide a solid foundation for its continued development and clinical investigation.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on PFKFB3 Inhibition by Pfk-158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a profound reliance on glycolysis for energy production and biosynthetic precursor generation, a phenomenon known as the Warburg effect. A key regulatory enzyme in this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The kinase activity of PFKFB3 produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. PFKFB3 is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and chemoresistance. This has positioned PFKFB3 as a compelling target for anticancer drug development. Pfk-158 is a potent and selective small molecule inhibitor of PFKFB3 that has shown significant promise in preclinical studies and has advanced into early-phase clinical trials. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the kinase activity of PFKFB3.[1] This competitive inhibition leads to a significant reduction in intracellular levels of F2,6BP. The subsequent decrease in PFK-1 activation results in the suppression of glycolytic flux. The metabolic consequences for cancer cells are profound, leading to:
-
Reduced Glucose Uptake: Cancer cells treated with this compound exhibit a diminished capacity to take up glucose from their environment.[2]
-
Decreased ATP Production: The inhibition of glycolysis leads to a drop in cellular ATP levels, depriving cancer cells of the energy required for rapid proliferation and survival.[2]
-
Induction of Apoptosis: By creating a state of metabolic stress, this compound can trigger programmed cell death in cancer cells.[2]
-
Overcoming Chemoresistance: this compound has been shown to synergize with conventional chemotherapeutic agents, sensitizing resistant cancer cells to treatment.[3]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound from various foundational studies.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Cancer Type | Parameter | Value | Reference |
| PFKFB3 Enzyme | N/A | IC50 | 137 nM | |
| A549 | Lung Carcinoma | IC50 | 15 µM | |
| MYC-High SCLC | Small Cell Lung Cancer | IC50 | ~0.7 µM (average) | |
| MYC-Low SCLC | Small Cell Lung Cancer | IC50 | ~1.2 µM (average) | |
| HEC-1B | Endometrial Cancer | IC50 | Not explicitly stated | |
| ARK-2 | Endometrial Cancer | IC50 | Not explicitly stated | |
| C13 | Chemoresistant Ovarian/Cervical | IC50 | Not explicitly stated | |
| HeyA8MDR | Chemoresistant Ovarian | IC50 | Not explicitly stated |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| H446 | Small Cell Lung Cancer | 25 mg/kg, i.p., every other day for 10 days | Significant delay in tumor growth. | |
| HeyA8MDR | Ovarian Cancer | 15 mg/kg, i.p., once a week for 4 weeks (in combination with Carboplatin) | Marked reduction in tumor growth. | |
| Various | Multiple | Not specified | ~80% tumor growth inhibition in several mouse models of human-derived tumors. |
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling Pathway
The expression and activity of PFKFB3 are regulated by various oncogenic signaling pathways, making it a critical node in cancer cell metabolism.
Experimental Workflow for Evaluating this compound
A typical preclinical workflow to assess the efficacy of a PFKFB3 inhibitor like this compound involves a series of in vitro and in vivo experiments.
Mechanism of this compound Inhibition
This compound acts as a competitive inhibitor at the fructose-6-phosphate binding site of the PFKFB3 enzyme, thereby blocking the synthesis of F2,6BP.
Detailed Experimental Protocols
PFKFB3 Kinase Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PFKFB3 by quantifying the amount of ADP produced.
-
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound
-
Fructose-6-phosphate (F6P)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, F6P, and ATP.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of the assay plate.
-
Initiate the reaction by adding the recombinant PFKFB3 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ kit.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.
-
Cellular Glucose Uptake Assay
-
Principle: This assay measures the effect of this compound on the uptake of a fluorescent glucose analog, 2-NBDG, by cancer cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in complete medium for the desired time (e.g., 24 hours).
-
Wash the cells with glucose-free medium.
-
Incubate the cells with 2-NBDG in glucose-free medium for 30-60 minutes.
-
Wash the cells with PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.
-
Normalize the fluorescence signal to the cell number or protein concentration.
-
Cell Proliferation (MTT) Assay
-
Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
-
Principle: This flow cytometry-based assay detects apoptosis by using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a specified time to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, differentiating between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
In Vivo Xenograft Efficacy Study
-
Principle: This study evaluates the anti-tumor activity of this compound in an animal model where human cancer cells are implanted into immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Calculate tumor growth inhibition as a percentage of the control group.
-
Conclusion
The foundational research on this compound has robustly established its mechanism of action as a potent and selective inhibitor of the key glycolytic enzyme PFKFB3. Preclinical studies have consistently demonstrated its ability to disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and significant anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PFKFB3 inhibitors. As our understanding of cancer metabolism continues to evolve, targeting key regulatory nodes like PFKFB3 with well-characterized inhibitors such as this compound holds significant promise for the development of novel and effective anticancer therapies.
References
Preliminary Studies of Pfk-158 in Diverse Cancer Types: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pfk-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical enzyme that regulates glycolytic flux.[1][2][3] Cancer cells often exhibit a heightened reliance on glycolysis for energy production and biomass synthesis, a phenomenon known as the Warburg effect. By targeting PFKFB3, this compound disrupts this metabolic advantage, leading to reduced glucose uptake, ATP production, and lactate secretion, ultimately inducing apoptosis and autophagy in malignant cells.[1][4] This whitepaper provides a comprehensive overview of the preliminary preclinical and early clinical investigations of this compound across a spectrum of cancer types, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction: The Rationale for Targeting PFKFB3 in Oncology
Cancer cell metabolism is characterized by a significant reprogramming of metabolic pathways to support rapid proliferation and survival. A key feature of this reprogramming is the upregulation of glycolysis, even in the presence of oxygen. PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The expression and activity of PFKFB3 are often elevated in various human cancers, driven by oncogenic signaling pathways involving HIF-1α, PTEN, Ras, and AKT. This makes PFKFB3 an attractive therapeutic target for cancer treatment. This compound (also known as ACT-PFK-158) emerged as a promising inhibitor of PFKFB3, demonstrating broad anti-tumor activity in preclinical models and progressing into early-phase clinical trials.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of PFKFB3, binding to the enzyme and preventing the synthesis of F2,6BP. This reduction in F2,6BP levels leads to decreased activation of PFK-1, thereby throttling the glycolytic pathway. The downstream consequences for cancer cells are a significant reduction in glucose uptake, diminished ATP production, and lower lactate release. This energy crisis can trigger programmed cell death (apoptosis) and a cellular recycling process (autophagy).
Signaling Pathway of this compound Action
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies of this compound in different cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Parameter | Value | Reference |
| General | - | IC50 for PFKFB3 | 137 nM | |
| Gynecologic | OV2008, C13 | Apoptosis (with Carboplatin) | 24.6% (OV2008), 45% (C13) | |
| Small Cell Lung | H1048 | IC50 (24h) | 7.1 ± 1.6 μM | |
| Small Cell Lung | H1882 | IC50 (24h) | 8.4 ± 2.8 μM | |
| Small Cell Lung | H1876 | IC50 (24h) | 10.1 ± 2.3 μM | |
| Small Cell Lung | DMS53 | IC50 (24h) | 11.2 ± 2.4 μM |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Result | Reference |
| Multiple Human-Derived Tumors | This compound | Growth Inhibition | ~80% | |
| Ovarian Cancer (HeyA8MDR) | This compound + Carboplatin | Tumor Weight and Ascites | Significantly Reduced | |
| Small Cell Lung Cancer (H1048CSC Xenograft) | This compound (25 mg/kg) | Tumor Growth | Significantly Reduced |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Culture and Reagents
-
Cell Lines: Human ovarian cancer cell lines (e.g., HeyA8, HeyA8MDR, OV2008, C13) and small cell lung cancer cell lines (e.g., H1048, H1882) are commonly used.
-
Culture Media: Cells are typically grown in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for in vitro experiments.
In Vitro Assays
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a palpable size, randomize mice into control and treatment groups. Administer this compound (e.g., 25 mg/kg) via intraperitoneal injection on a specified schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Diagram
Novel Signaling Pathways and Mechanisms
This compound, Lipophagy, and Chemosensitivity in Gynecologic Cancers
In gynecologic cancers, particularly chemoresistant ovarian and cervical cancer cells, this compound has been shown to induce autophagic flux that leads to lipophagy, the autophagic degradation of lipid droplets. This process involves the downregulation of cPLA2, a protein associated with lipid droplets. The study revealed a novel pathway where the autophagy receptor p62/SQSTM1 colocalizes with cPLA2, targeting it for degradation. This dual targeting of glycolysis and lipogenesis by this compound contributes to its ability to sensitize chemoresistant cells to standard chemotherapeutic agents like carboplatin.
Signaling Pathway of this compound Induced Lipophagy
This compound and the Hippo Pathway in Small Cell Lung Carcinoma
In small cell lung carcinoma (SCLC), PFKFB3 has been implicated in the regulation of cancer stemness through the Hippo signaling pathway. Treatment with this compound in an SCLC cancer stem cell-enriched mouse xenograft model led to a significant reduction in tumor growth and a decreased expression of cancer stem cell markers, including ABCG2, and the Hippo pathway effectors YAP/TAZ. This suggests that by inhibiting PFKFB3, this compound can target the cancer stem cell population in SCLC, potentially overcoming therapeutic resistance.
Clinical Development
This compound was the first PFKFB3 inhibitor to enter human clinical trials. A Phase 1 dose-escalation, multi-center study (NCT02044861) was initiated to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose and to assess the pharmacokinetic and pharmacodynamic profiles of the drug. Preliminary results from the Phase 1 trial indicated that this compound was well-tolerated and showed signs of clinical activity in some patients with advanced cancers, including pancreatic cancer, renal cell carcinoma, and adenocystic carcinoma.
Conclusion and Future Directions
The preliminary studies of this compound have established it as a promising therapeutic agent that targets a key metabolic vulnerability in a wide range of cancers. Its ability to inhibit glycolysis, induce cell death, and potentially overcome chemoresistance underscores the therapeutic potential of targeting PFKFB3. The identification of novel mechanisms, such as the induction of lipophagy and the modulation of the Hippo pathway, opens up new avenues for research and clinical application. Future studies should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies with other targeted agents and immunotherapies, and further elucidating the intricate signaling networks regulated by PFKFB3 in different cancer contexts. The continued clinical development of this compound and other PFKFB3 inhibitors holds promise for improving outcomes for patients with various malignancies.
References
Understanding the Selectivity of Pfk-158 for PFKFB3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pfk-158, a small molecule inhibitor reported to target the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. This document summarizes the available quantitative data, details key experimental protocols for studying this compound's effects, and visualizes the complex signaling pathways involving PFKFB3.
Introduction
This compound has been investigated for its potential as an anti-cancer agent due to its ability to modulate cellular metabolism.[1][2][3] By inhibiting PFKFB3, this compound aims to reduce the high glycolytic rate characteristic of many tumors, thereby depriving them of the energy and building blocks necessary for rapid proliferation.[2] This guide delves into the specifics of its selectivity, mechanism of action, and the experimental methodologies used to characterize its biological activity. A key area of discussion is the existing controversy in the scientific literature regarding the direct enzymatic inhibition of PFKFB3 by this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and related compounds. This information is crucial for researchers designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| PFKFB3 | Kinase Assay | 137 | [1] |
Note: There are conflicting reports regarding the direct inhibitory effect of this compound on PFKFB3 enzymatic activity. One study reported that PFK158 has no effect on PFKFB3 enzymatic activity. This discrepancy should be considered when evaluating the mechanism of action.
Table 2: Cellular Effects of this compound
| Effect | Cell Lines | Concentration Range | Outcome | Reference(s) |
| Reduced Glucose Uptake | Gynecologic cancer cells, SCLC cells | Dose-dependent | Significant decrease in glucose uptake. | |
| Reduced Lactate Production | Gynecologic cancer cells | Dose-dependent | Significant decrease in lactate production. | |
| Reduced ATP Production | Gynecologic cancer cells | Not specified | Reduction in intracellular ATP levels. | |
| Induction of Apoptosis | Gynecologic cancer cells | 10 µM (in combination) | Synergistic increase in apoptosis when combined with carboplatin or paclitaxel. | |
| Induction of Autophagy | Gynecologic cancer cells | 0-10 µM | Dose-dependent upregulation of LC3BII and downregulation of p62/SQSTM1. | |
| Inhibition of Cell Proliferation (IC50) | H1048, H1882, H1876, DMS53 (SCLC cells) | 7.1 - 11.2 µM | Dose-dependent suppression of cell proliferation. |
Signaling Pathways Involving PFKFB3
PFKFB3 is a key node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the broader biological context of PFKFB3 inhibition.
Caption: Key signaling pathways regulating PFKFB3 expression and activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the effects of this compound.
PFKFB3 Kinase Activity Assay (ADP-Glo™ Principle)
This assay quantifies the enzymatic activity of PFKFB3 by measuring the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing PFKFB3 enzyme, its substrate (fructose-6-phosphate), and ATP in a suitable kinase buffer.
-
Add this compound at various concentrations to the reaction wells.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced to ATP. This reagent also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Glucose Uptake Assay (2-NBDG Method)
This assay measures the uptake of glucose into live cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Workflow Diagram:
Caption: Workflow for the 2-NBDG glucose uptake assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Glucose Starvation:
-
Wash the cells with PBS and incubate them in a glucose-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM.
-
Incubate the cells for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the 2-NBDG containing medium and wash the cells twice with cold PBS to remove any extracellular 2-NBDG.
-
-
Analysis:
-
For flow cytometry, detach the cells, resuspend them in FACS buffer, and analyze the fluorescence in the FITC channel.
-
For fluorescence microscopy, visualize the cells directly in the plate.
-
Quantify the mean fluorescence intensity to determine the relative glucose uptake.
-
Lactate Production Assay
This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of the rate of glycolysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound as described for the glucose uptake assay.
-
-
Sample Collection:
-
Collect the cell culture medium at the end of the treatment period.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit. These kits typically involve an enzymatic reaction that converts lactate to a product that can be detected colorimetrically or fluorometrically.
-
Prepare a standard curve using the provided lactate standard.
-
Add the reaction mixture to the samples and standards in a 96-well plate.
-
Incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Determine the lactate concentration in the samples by comparing the readings to the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound, alone or in combination with other agents, to induce apoptosis.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X Binding Buffer to each sample before analysis.
-
Analyze the samples on a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion
This compound is a valuable tool for studying the role of glycolysis in cancer and other diseases. While it has been reported to be a potent inhibitor of PFKFB3, researchers should be aware of the conflicting data regarding its direct enzymatic inhibition and consider the possibility of indirect or off-target effects in their experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate rigorous and reproducible research into the biological activities of this compound and the broader field of cancer metabolism. Further studies, including comprehensive selectivity profiling and structural biology approaches, are needed to fully elucidate the precise mechanism of action of this compound.
References
Methodological & Application
Pfk-158 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and cellular application of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The provided protocols and diagrams are intended to guide researchers in utilizing this compound effectively in cell-based assays.
Product Information
-
Product Name: this compound
-
Synonyms: (2E)-1-(4-Pyridinyl)-3-[7-(trifluoromethyl)-2-quinolinyl]-2-propen-1-one, PFK 158, PFK158
-
CAS Number: 1462249-75-7[1]
-
Molecular Formula: C₁₈H₁₁F₃N₂O[1]
-
Molecular Weight: 328.29 g/mol [1]
-
Mechanism of Action: this compound is a selective inhibitor of PFKFB3, a key enzyme that regulates glycolysis. By inhibiting PFKFB3, this compound reduces glucose uptake, ATP production, and lactate release, leading to the induction of apoptosis and autophagy in cancer cells.
Solubility Data
The solubility of this compound is critical for the preparation of stock solutions and for its effective use in in vitro experiments. The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | 50 mg/mL (152.30 mM) | Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened DMSO. | |
| 15 mg/mL (45.69 mM) | - | ||
| 2 mg/mL | Requires warming. | ||
| Ethanol | 4 mg/mL (12.18 mM) | - | |
| Water | Insoluble | - |
Note: Solubility can be affected by factors such as temperature, purity, and the presence of water in the solvent. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Signaling Pathways Involving PFKFB3
This compound, by inhibiting PFKFB3, impacts several critical signaling pathways involved in cell metabolism, proliferation, and survival.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 152.3 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle warming may also aid dissolution for lower concentrations.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Application of this compound in Cell Culture
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
Prepared this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation and ensure accurate pipetting of small volumes, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium.
-
For example, to achieve a final concentration of 10 µM in the well, you could prepare a 1 mM intermediate solution by diluting the 152.3 mM stock.
-
-
Final Dilution and Treatment:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture wells.
-
Crucially, add the this compound solution directly to the cell culture medium in the well and mix immediately by gentle swirling or pipetting up and down. Do not add the DMSO stock to an empty well.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Control Group: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the this compound-treated groups.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, apoptosis, western blotting).
In Vitro Experimental Examples
This compound has been utilized in a variety of cell-based assays to investigate its biological effects.
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Observed Effects | Source(s) |
| Apoptosis Assay | OV2008, C13 | 10 µM (with Carboplatin) | 24 hours | Significant increase in apoptosis. | |
| Protein Expression | C13, HeyA8MDR | 0-10 µM | 24 hours | Dose-dependent decrease in p-PFKFB3 and p-cPLA2. | |
| Autophagy Analysis | C13, HeyA8MDR | 0-10 µM | 24 hours | Downregulation of p62/SQSTM1 and upregulation of LC3BII. | |
| Proliferation Assay | C13, HeyA8MDR | 10 µM (with Cisplatin) | 24 hours | Synergistic anti-proliferative effects. | |
| Glycolysis Inhibition | H28, H226, H2052, EMMeso | 0-20 µM | Not specified | Decreased glucose uptake, LDH activity, and ATP levels. |
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information. Always perform appropriate safety precautions when handling chemical reagents.
References
Application Notes and Protocols for PFK-158 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and use of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information
-
Name: this compound
-
Synonyms: ACT-PFK-158
-
CAS Number: 1462249-75-7
-
Molecular Formula: C₁₈H₁₁F₃N₂O
-
Molecular Weight: 328.29 g/mol
-
Appearance: White to light yellow solid powder.
-
Mechanism of Action: this compound is a selective inhibitor of PFKFB3, an enzyme that plays a key role in glycolysis by producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] By inhibiting PFKFB3, this compound reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[2] This metabolic reprogramming can induce apoptosis and autophagy.[2]
Recommended Storage Conditions
Proper storage of this compound powder is essential to maintain its stability and efficacy. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Recommended for long-term storage.[2][3] |
| 4°C | 2 years | Suitable for shorter-term storage. | |
| In Solvent | -80°C | 6 months | In a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For shorter-term storage of solutions. |
Handling and Solution Preparation
Caution: this compound is for research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.
Powder Handling
-
This compound powder should be handled in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
The powder is described as a solid and should be weighed accurately using a calibrated analytical balance.
Preparation of Stock Solutions for In Vitro Use
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions for in vitro experiments.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder (MW: 328.29)
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.28 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.28 mg of powder.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may assist in dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as recommended in the table above.
-
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies utilizing this compound to assess its effect on cancer cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound from your stock solution in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis for PFKFB3 and Autophagy Markers
This protocol allows for the assessment of this compound's effect on the expression of its target, PFKFB3, and key autophagy proteins like LC3B and p62.
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PFKFB3, LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Signaling Pathways and Visualizations
This compound primarily targets the glycolytic pathway and has been shown to induce autophagy. The following diagrams illustrate these pathways.
Caption: this compound inhibits PFKFB3, reducing glycolysis.
Caption: this compound induces autophagy via metabolic stress.
Caption: General workflow for in vitro this compound experiments.
References
- 1. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Application Notes: Preparation of PFK-158 Stock Solutions
Introduction
PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a critical role in regulating glycolytic flux.[1] By inhibiting PFKFB3, this compound effectively reduces glucose uptake, ATP production, and lactate release, which can induce apoptosis and autophagy in cancer cells.[2][3] Its ability to target the metabolic profile of tumor cells makes it a significant compound in cancer research and drug development.[4] Proper preparation of this compound stock solutions is the foundational step for ensuring reproducible and reliable results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with understanding the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₁F₃N₂O | [2] |
| Molecular Weight | 328.29 g/mol | |
| CAS Number | 1462249-75-7 | |
| Appearance | White to light yellow/beige solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Varies by supplier: 1 mg/mL to 66 mg/mL (up to 201 mM). A concentration of 50 mg/mL (152.30 mM) is commonly cited. | |
| Solubility in Ethanol | ~4 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage (Powder) | -20°C for up to 3 years; 2-8°C for short-term | |
| Storage (Stock Solution) | -80°C for 6-12 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. |
Note: Solubility can vary between batches. It is recommended to use high-purity, anhydrous or newly opened dimethyl sulfoxide (DMSO), as its hygroscopic nature can significantly reduce the solubility of this compound.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS 1462249-75-7)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene tubes for aliquots
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Procedure
-
Calculate Required Mass:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 328.29 g/mol / 1000 = 3.28 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 3.28 mg) of this compound powder and add it to the tared container.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the container with the this compound powder.
-
Cap the container securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6-12 months).
-
Visualized Workflow and Signaling Pathway
Experimental Workflow: this compound Stock Solution Preparation
The following diagram illustrates the standard workflow for reconstituting this compound powder into a ready-to-use stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound Mechanism of Action
This diagram illustrates the inhibitory action of this compound on the glycolytic pathway.
Caption: this compound inhibits PFKFB3, reducing a key activator of glycolysis.
References
Application Notes and Protocols for In vivo Administration of PFK-158 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound reduces glucose uptake, ATP production, and lactate release, thereby targeting the metabolic alterations often observed in cancer cells.[3] Preclinical studies in various mouse models have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other agents.[1] This document provides a comprehensive overview of the in vivo dosage and administration of this compound in mouse models, based on published research, to guide researchers in designing their own experiments.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration schedules for this compound in different mouse models.
Table 1: this compound Monotherapy Regimens in Mouse Models
| Cancer Type | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Small Cell Lung Cancer | H446 Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Every other day for 10 days | |
| Ovarian Cancer | Syngeneic (STOSE cells) | 60 mg/kg | Intraperitoneal (i.p.) | Every third day |
Table 2: this compound Combination Therapy Regimens in Mouse Models
| Cancer Type | Mouse Model | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Reference |
| Gynecologic Cancer | HeyA8MDR Xenograft (female athymic nude mice) | 15 mg/kg | Carboplatin (51 mg/kg) | Intraperitoneal (i.p.) | Once a week for 4 weeks | |
| Ovarian Cancer | PTX-resistant ovarian mouse model | Not specified | Carboplatin (CBPt) | Not specified | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.
Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and glycolytic flux.
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited literature.
Protocol 1: this compound Monotherapy in a Small Cell Lung Cancer Xenograft Model
This protocol is adapted from the study on H446 xenografts.
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu)
-
Age: 5-6 weeks
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: H446 (human small cell lung cancer)
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Implantation:
-
Harvest H446 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
3. This compound Formulation and Administration:
-
This compound Preparation: For in vivo studies, this compound should be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS). The final concentration should be calculated based on the average weight of the mice to ensure a 25 mg/kg dose in a reasonable injection volume (e.g., 100-200 µL).
-
Administration:
-
Once tumors are established (e.g., palpable or reaching a specific volume like 100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer 25 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
The dosing schedule is every other day for 10 days.
-
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors for further analysis (e.g., histology, immunoblotting, or transcriptomic analysis).
Protocol 2: this compound Combination Therapy in a Gynecologic Cancer Xenograft Model
This protocol is based on the study using HeyA8MDR cells.
1. Animal Model:
-
Species: Mouse
-
Strain: Female athymic nude (nu/nu)
-
Age: 5-6 weeks
2. Cell Culture and Tumor Implantation:
-
Cell Line: HeyA8MDR (human ovarian cancer, multidrug-resistant)
-
Culture Conditions: DMEM medium with 4.5 g/L glucose supplemented with 10% FBS.
-
Implantation: Inject HeyA8MDR cells intraperitoneally to establish a metastatic disease model.
3. This compound and Carboplatin Formulation and Administration:
-
This compound Preparation: Dissolve this compound in PBS to a final concentration for a 15 mg/kg dose.
-
Carboplatin Preparation: Prepare Carboplatin in a suitable vehicle according to the manufacturer's instructions for a 51 mg/kg dose.
-
Administration:
-
Begin treatment after tumor establishment.
-
Administer this compound (15 mg/kg) and Carboplatin (51 mg/kg) via intraperitoneal injection.
-
The dosing schedule is once a week for 4 weeks.
-
4. Monitoring and Endpoints:
-
Tumor Burden: At the end of the study, assess tumor burden by measuring tumor weight and the volume of ascites.
-
Body Weight: Monitor body weight regularly.
-
Endpoint: The study endpoint is typically after 4 weeks of treatment.
-
Tissue Analysis: Collect tumor tissue for analyses such as immunofluorescence and transmission electron microscopy to assess changes in lipid droplets and apoptosis.
Conclusion
This compound has demonstrated significant in vivo anti-tumor efficacy in various mouse models of cancer. The dosages and administration schedules outlined in this document provide a foundation for researchers to design and conduct their own preclinical studies. It is important to note that the optimal dosage and schedule may vary depending on the specific cancer model, the combination agent used, and the endpoints being evaluated. Therefore, pilot studies are recommended to determine the most effective and well-tolerated regimen for a particular experimental setup. The promising preclinical results for this compound have supported its advancement into Phase I clinical trials.
References
Application Notes and Protocols for Utilizing PFK-158 in a Seahorse XF Glycolysis Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] The overexpression of PFKFB3 is observed in numerous cancers and is associated with enhanced glucose uptake and lactate production.[2]
PFK-158 is a potent and selective small-molecule inhibitor of PFKFB3 with an IC50 of 137 nM.[3] By targeting PFKFB3, this compound effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[3][4] These characteristics make this compound a valuable tool for investigating the role of glycolysis in cancer biology and a promising therapeutic candidate.
The Agilent Seahorse XF Glycolysis Stress Test is a standard method for assessing the key parameters of glycolytic function in live cells in real-time. This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis. By sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor), the assay determines three critical parameters: glycolysis, glycolytic capacity, and glycolytic reserve.
This application note provides a detailed protocol for incorporating this compound into the Seahorse XF Glycolysis Stress Test to investigate its inhibitory effects on cellular glycolytic function.
PFKFB3 Signaling Pathway
The signaling pathway involving PFKFB3 is central to the regulation of glycolysis. Various upstream signals, including hypoxia (via HIF-1α) and growth factor signaling pathways like PI3K/Akt, can increase the expression and activity of PFKFB3. PFKFB3 then catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), which allosterically activates PFK-1, a critical control point in glycolysis. This compound directly inhibits PFKFB3, leading to a reduction in F2,6BP levels and subsequent suppression of glycolytic activity.
References
Application of PFK-158 in 3D Spheroid Cultures: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell monolayers. By recapitulating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors, 3D spheroids offer a superior platform for preclinical drug screening. PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolysis. Upregulation of PFKFB3 is a common feature in many cancers, contributing to the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. By inhibiting PFKFB3, this compound effectively reduces glucose uptake, ATP production, and lactate release, leading to the induction of apoptosis and autophagy in cancer cells.[1] This application note provides detailed protocols for the use of this compound in 3D spheroid cultures, enabling researchers to effectively evaluate its anti-cancer efficacy in a more translatable in vitro model.
Mechanism of Action of this compound
This compound targets PFKFB3, an enzyme responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound decreases the levels of F-2,6-BP, which in turn reduces the activity of PFK-1 and slows down glycolysis. This metabolic reprogramming starves cancer cells of the energy required for rapid proliferation and survival.[1]
Signaling Pathway of PFKFB3 Inhibition by this compound
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Pfk-158 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme often overexpressed in various cancer cells. By inhibiting PFKFB3, this compound disrupts the metabolic balance of cancer cells, leading to reduced glucose uptake, ATP production, and lactate release. This metabolic stress ultimately triggers programmed cell death, or apoptosis. These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound treatment using flow cytometry, a powerful technique for single-cell analysis of this critical cellular process.
Data Presentation
The following table summarizes quantitative data on the induction of apoptosis in different cancer cell lines following treatment with this compound, both as a monotherapy and in combination with other chemotherapeutic agents. The data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Concentration | Time (hrs) | % Apoptotic Cells (Early + Late) | Reference |
| HEC-1B (Endometrial Cancer) | This compound | 10 µM | 48 | ~15% | [1] |
| HEC-1B (Endometrial Cancer) | Carboplatin | 50 µM | 48 | ~20% | [1] |
| HEC-1B (Endometrial Cancer) | This compound + Carboplatin | 10 µM + 50 µM | 48 | ~45% | [1] |
| ARK-2 (Endometrial Cancer) | This compound | 10 µM | 48 | ~18% | [1] |
| ARK-2 (Endometrial Cancer) | Carboplatin | 50 µM | 48 | ~22% | [1] |
| ARK-2 (Endometrial Cancer) | This compound + Carboplatin | 10 µM + 50 µM | 48 | ~55% | |
| C13* (Cisplatin-Resistant Ovarian Cancer) | This compound + Carboplatin | 10 µM + IC50 | 24 | 45% | |
| OV2008 (Cisplatin-Sensitive Ovarian Cancer) | This compound + Carboplatin | 10 µM + IC50 | 24 | 24.6% | |
| HeyA8MDR (Paclitaxel-Resistant Ovarian Cancer) | This compound + Paclitaxel | 10 µM + IC50 | 24 | 70% | |
| HeyA8 (Paclitaxel-Sensitive Ovarian Cancer) | This compound + Paclitaxel | 10 µM + IC50 | 24 | 48% |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using the Annexin V-FITC and PI dual staining method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and other drugs if applicable)
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare the desired concentrations of this compound in complete cell culture medium.
-
Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect both the floating (apoptotic) and adherent cells.
-
Aspirate the medium (containing floating cells) and transfer it to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Once detached, combine these cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
This compound Induced Apoptosis Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
References
Troubleshooting & Optimization
Potential off-target effects of Pfk-158 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pfk-158 in their experiments.
Troubleshooting Guide
Researchers using this compound may encounter a range of issues, from inconsistent results to unexpected cellular phenotypes. This guide provides a structured approach to troubleshooting common problems.
1. Inconsistent Anti-proliferative Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values across experiments. | Cell density, passage number, or metabolic state of cells can influence sensitivity to metabolic inhibitors. | - Standardize cell seeding density and passage number for all experiments.- Ensure cells are in the logarithmic growth phase at the time of treatment.- Culture cells in consistent media formulations, as nutrient availability can alter metabolic dependencies. |
| This compound is less potent than expected based on literature. | This compound solubility and stability issues. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -80°C to minimize freeze-thaw cycles.[1] - Ensure complete solubilization of this compound in culture media before adding to cells. |
| Cell line is resistant to this compound treatment. | The cell line may not be reliant on PFKFB3-driven glycolysis for survival. | - Confirm PFKFB3 expression and phosphorylation (Ser461) in your cell line via Western blot.[2] - Consider that some cancer cells exhibit metabolic plasticity and can switch to alternative energy sources like oxidative phosphorylation or fatty acid oxidation. |
2. Unexpected Phenotypes
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Changes in cell migration are observed. | This compound has been reported to increase cell migration in some contexts, potentially fueled by the breakdown of lipid droplets.[3] | - Assess changes in cell migration using a wound-healing or transwell migration assay.- Investigate alterations in lipid droplet content using staining methods like BODIPY. |
| Induction of autophagy is observed. | This compound can induce autophagic flux, which may lead to either cell survival or cell death depending on the cellular context.[2][4] | - Monitor autophagy markers such as LC3-II and p62/SQSTM1 by Western blot. - Use autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine) to determine if the observed phenotype is autophagy-dependent. |
| Effects on lipid metabolism. | This compound has been shown to modulate lipid droplet biogenesis and promote lipophagy. This may be linked to the downregulation of phosphorylated cPLA2. | - Analyze lipid droplet formation and turnover using microscopy and specific dyes.- Measure the expression and phosphorylation of key lipid metabolism enzymes like cPLA2. |
3. Conflicting On-Target vs. Off-Target Effects
A significant point of discussion in the literature is whether this compound's effects are solely due to PFKFB3 inhibition. Some studies suggest that this compound and its precursors may have off-target effects or may not directly bind to PFKFB3.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Phenotype does not match PFKFB3 knockdown. | This compound may have off-target effects that contribute to the observed phenotype. | - Perform PFKFB3 knockdown using siRNA or shRNA and compare the cellular phenotype to that of this compound treatment. This can help distinguish on-target from potential off-target effects.- Analyze downstream metabolic changes (e.g., glucose uptake, lactate production) in both this compound treated and PFKFB3 knockdown cells. |
| Unexpected changes in signaling pathways. | This compound may be interacting with other kinases or signaling molecules. | - While comprehensive kinome scan data for this compound is not publicly available, it is crucial to consider this possibility when interpreting results.- Investigate the activation status of major signaling pathways (e.g., AKT, MAPK) following this compound treatment to identify any unexpected alterations. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is widely reported as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound is expected to reduce glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This can induce apoptosis and autophagy.
Q2: Is there evidence for off-target effects of this compound?
A2: While many studies describe this compound as a selective PFKFB3 inhibitor, there is some controversy. One study has reported that this compound has no effect on PFKFB3 enzymatic activity in their assays, suggesting the observed cellular effects could be due to off-target interactions. Researchers should be aware of this and consider using genetic knockdown of PFKFB3 as a control to validate that their observed phenotypes are indeed due to PFKFB3 inhibition.
Q3: What are the reported effects of this compound on cellular metabolism beyond glycolysis?
A3: this compound has been shown to have significant effects on lipid metabolism. It can modulate the biogenesis of lipid droplets (LDs) and promote their breakdown through a process called lipophagy. This effect may be linked to the downregulation of phosphorylated cytosolic phospholipase A2 (cPLA2), a protein associated with LDs.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, several studies have shown that this compound can synergize with chemotherapeutic agents like carboplatin and paclitaxel, particularly in chemoresistant cancer cells. This suggests that inhibiting glycolysis with this compound can be a strategy to overcome chemoresistance.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to maintain its stability and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| PFKFB3 | Enzymatic Assay | 137 nM | |
| A549 (Lung Carcinoma) | Cell Viability | 15 µM | |
| C13 (Cisplatin-resistant Ovarian Cancer) | Apoptosis (in combination with Carboplatin) | 10 µM (this compound) | |
| HeyA8MDR (Paclitaxel-resistant Ovarian Cancer) | Apoptosis (in combination with Paclitaxel) | 10 µM (this compound) |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for PFKFB3 and Autophagy Markers
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-PFKFB3 (Ser461), total PFKFB3, LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Glucose Uptake Assay
-
Principle: This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), by cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control.
-
Wash the cells with glucose-free media.
-
Incubate the cells with 2-NBDG in glucose-free media for a defined period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein concentration of the lysate.
-
4. Lactate Production Assay
-
Principle: This assay measures the amount of lactate released into the cell culture medium, which is an indicator of the rate of glycolysis.
-
Protocol:
-
Culture cells with this compound or vehicle control for the desired duration.
-
Collect the cell culture medium.
-
Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or protein content of the corresponding cell monolayer.
-
Visualizations
Caption: PFKFB3 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Investigating this compound Effects.
Caption: Logical Flow for Troubleshooting Unexpected this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound glycolytic inhibitor increases cell migration fueled by lipid droplets | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 4. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pfk-158 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Pfk-158, maintaining its solubility in aqueous solutions is critical for experimental success and data reliability. This guide provides practical troubleshooting advice and answers to frequently asked questions to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of your experiment. This can be triggered by several factors, including the final concentration of the compound, the percentage of organic co-solvent (like DMSO) in the final solution, the buffer composition, pH, and temperature.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of this compound.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: For most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance of your specific cell line or assay system to DMSO should always be validated.
Q4: Can I use solvents other than DMSO for my stock solution?
A4: While DMSO is the most common, ethanol is another potential solvent, although the solubility of this compound is lower in ethanol compared to DMSO. If DMSO is incompatible with your experimental setup, other water-miscible organic solvents like dimethylformamide (DMF) could be considered, but their compatibility and potential for assay interference must be carefully evaluated.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo or complex in vitro models?
A5: Yes, for more complex applications, formulation strategies involving excipients can be employed. These may include the use of cyclodextrins to form inclusion complexes or the creation of lipid-based emulsions. Such approaches can enhance the apparent solubility and stability of this compound in aqueous media.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.
Initial Observation: Precipitate is visible in the aqueous solution.
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting:
-
Verify the Integrity of the Stock Solution:
-
Visual Inspection: Examine your this compound stock solution. Is it a clear, homogenous solution, or is there any visible precipitate? If the stock solution is not clear, it may have been prepared incorrectly, or the compound may have degraded or precipitated during storage.
-
Action: If the stock is not clear, attempt to redissolve by gentle warming (e.g., 37°C water bath) and vortexing. If this fails, prepare a fresh stock solution using anhydrous DMSO.
-
-
Review the Dilution Protocol:
-
Technique: How are you diluting the DMSO stock into your aqueous buffer? Adding the stock solution too quickly or into a cold, unstirred buffer can cause localized high concentrations of this compound, leading to immediate precipitation.
-
Action: Follow the recommended dilution protocol (see Experimental Protocols section). This involves adding the stock solution dropwise into pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing or stirring.
-
-
Assess the Final Concentration of this compound and Co-solvent:
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your final assay medium. The solubility in aqueous solutions is significantly lower than in DMSO.
-
Co-solvent Percentage: A very low final concentration of DMSO (<0.1%) may not be sufficient to keep the this compound in solution, especially at higher compound concentrations.
-
Action:
-
Reduce the final concentration of this compound in your experiment.
-
If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring you have an appropriate vehicle control.
-
Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium (see Experimental Protocols section).
-
-
-
Consider Advanced Solubilization Strategies:
-
If the above steps are unsuccessful and your experimental design allows, consider using solubilizing excipients. These are typically used for in vivo formulations but can be adapted for in vitro work.
-
Cyclodextrins: These can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 can aid in forming micelles that can solubilize this compound.
-
Action: These methods require careful optimization and validation to ensure the excipients themselves do not interfere with the assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 14 - 66 | 42.6 - 201.0 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required. |
| Ethanol | 4 | 12.2 | - |
| Water | Insoluble | - | - |
| DMF | 33 | 100.5 | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | 0.9 | - |
Data compiled from multiple sources. Values may vary between batches.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Pre-warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation.
-
Continue to vortex or stir the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use. Use the solution immediately for best results.
-
Visualizations
Caption: Mechanism of action of this compound in the glycolytic pathway.
References
How to minimize variability in Pfk-158 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving the PFKFB3 inhibitor, PFK-158.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key enzyme that regulates glycolysis by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3][4][5] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux. This results in reduced glucose uptake, ATP production, and lactate secretion in cancer cells, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the common sources of variability in this compound in vivo studies?
A2: Variability in in vivo studies with this compound can arise from several factors:
-
Formulation: this compound has poor water solubility, and improper formulation can lead to inconsistent drug exposure.
-
Animal Model: The choice of xenograft or syngeneic model, as well as inherent intra-tumor heterogeneity, can significantly impact tumor growth rates and drug response.
-
Dosing and Administration: Inconsistencies in the route of administration, dose volume, and timing can introduce variability.
-
Endpoint Analysis: Variability in methods for assessing tumor growth, target engagement, and downstream biomarkers can affect results.
-
Animal Husbandry: Factors such as diet, stress, and microbiome can influence metabolic pathways and drug response.
Q3: How should I formulate this compound for in vivo administration?
A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo delivery. The choice of vehicle can impact drug solubility, stability, and bioavailability. Commonly used formulations include:
-
Aqueous-based suspensions: For oral administration, a homogeneous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na). For intraperitoneal or intravenous administration, co-solvents are often necessary.
-
Co-solvent systems: A common approach involves dissolving this compound in a small amount of an organic solvent like DMSO, and then further diluting it in a mixture of agents such as PEG300, Tween80, and water or saline. Another option is dissolving it in PBS for in vivo studies.
-
Lipid-based formulations: Formulations using corn oil have also been reported.
It is crucial to ensure the final formulation is a clear solution or a fine, homogeneous suspension to ensure consistent dosing. Always prepare fresh dosing solutions daily to avoid degradation.
Troubleshooting Guides
Problem 1: High variability in tumor growth within the same treatment group.
Problem 2: Lack of this compound efficacy (no difference between vehicle and treated groups).
Data Presentation
Table 1: this compound In Vivo Formulations
| Vehicle Components | Administration Route | Animal Model | Reference |
| Phosphate-Buffered Saline (PBS) | Intraperitoneal | Mouse | |
| DMSO | Intraperitoneal | Mouse | |
| 40% Captisol® in ddH₂O | Not specified | Not specified | |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified | Not specified | |
| 5% DMSO, 95% Corn oil | Not specified | Not specified | |
| Carboxymethylcellulose sodium (CMC-Na) | Oral | Not specified |
Table 2: this compound In Vivo Efficacy Studies
| Animal Model | Tumor Type | This compound Dose & Schedule | Route | Outcome | Reference |
| Nude Mice (HeyA8MDR xenograft) | Ovarian Cancer | 15 mg/kg, once a week for 4 weeks | Intraperitoneal | Marked reduction in tumor growth | |
| Nude Mice (various human-derived tumors) | Various Cancers | Not specified | Not specified | ~80% growth inhibition | |
| Syngeneic Murine Models | Colon Cancer | Not specified | Not specified | ~80% growth inhibition | |
| B16 Melanoma-bearing Mice | Melanoma | Not specified | Not specified | Decreased splenic and tumor-infiltrating Th17 cells, γδ T17 cells and MDSCs; Increased CD4+ and CD8+ T cells in tumors | |
| NSG Mice (SCLC xenograft) | Small Cell Lung Cancer | Not specified | Not specified | Significant reduction in tumor growth and weight |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is an example based on a co-solvent formulation.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 66 mg/mL). Ensure complete dissolution, using a vortex or sonicator if necessary.
-
Prepare Vehicle: In a sterile tube, mix the vehicle components. For example, for a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, first mix the PEG300 and Tween 80.
-
Combine Stock and Vehicle: Add the required volume of the this compound stock solution to the PEG300/Tween 80 mixture and mix thoroughly until the solution is clear.
-
Final Dilution: Add the ddH₂O to the mixture to achieve the final desired concentration and vehicle composition. Mix well.
-
Administration: The mixed solution should be used immediately for optimal results. Visually inspect the solution for any precipitation before each injection.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude mice) for at least one week before tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control according to the planned dose and schedule (e.g., intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., biomarker assessment).
Signaling Pathway
References
Long-term stability of Pfk-158 in solution at -20°C and -80°C
This technical support guide provides researchers, scientists, and drug development professionals with information on the long-term stability of Pfk-158 in solution and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the integrity and stability of your this compound stock solutions, it is crucial to adhere to recommended storage temperatures. Based on information from various suppliers, stock solutions of this compound in a suitable solvent such as DMSO should be stored as follows: for longer-term storage, -80°C is recommended, while for shorter-term storage, -20°C can be used.[1][2][3] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2]
Q2: How long can I store this compound solutions at -20°C and -80°C?
A2: The recommended storage duration for this compound in solvent varies slightly by supplier. For long-term stability, storing aliquots at -80°C is the preferred method. The table below summarizes the recommended storage periods.
Q3: My this compound solution has precipitated. What should I do?
A3: If you observe precipitation in your this compound solution, do not use it for your experiment as the concentration will no longer be accurate.[4] Precipitation can occur for several reasons, including the concentration exceeding the solubility in the chosen solvent or buffer. To resolve this, you can try to gently warm the solution and vortex it to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. When preparing a new solution, ensure the compound is fully dissolved; using an ultrasonic bath may be helpful. Also, be aware that hygroscopic DMSO can significantly impact solubility; always use fresh, anhydrous DMSO.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolysis pathway. This inhibition leads to a reduction in glucose uptake, ATP production, and lactate release in cancer cells, ultimately inducing apoptosis and autophagy.
Long-Term Stability of this compound in Solution
The following table summarizes the recommended storage durations for this compound in a solvent at -20°C and -80°C, based on data from various suppliers.
| Storage Temperature | MedchemExpress | Selleck Chemicals | MedKoo Biosciences |
| -20°C | 1 month | 1 month | 2 weeks |
| -80°C | 6 months | 1 year | 3 months |
Experimental Protocols
General Protocol for Evaluating Small Molecule Stability in Solution
This protocol provides a general framework for assessing the chemical stability of a small molecule inhibitor like this compound in a specific solution over time. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of the compound remaining at different time points.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Acetonitrile or methanol (cold)
-
HPLC system with a suitable column and detector
-
Incubator or water bath set to the desired temperature
-
Microcentrifuge tubes
-
HPLC vials
Procedure:
-
Prepare Initial Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is completely dissolved.
-
Prepare Working Solution (T=0): Dilute the DMSO stock solution into the desired aqueous buffer to the final working concentration.
-
Initial Sample Analysis (T=0): Immediately after preparation, take an aliquot of the working solution. To stop any potential degradation, quench the sample by adding an equal volume of a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the quenched sample to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial for analysis.
-
Incubation: Incubate the remaining working solution at the desired storage temperatures (-20°C and -80°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the incubated solution. Process the sample as described in steps 3 and 4.
-
HPLC Analysis: Analyze the samples from each time point using a validated HPLC method to determine the concentration of this compound. The peak area of the compound will be proportional to its concentration.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: this compound inhibits glycolysis by targeting PFKFB3.
References
Best practices for handling and disposing of Pfk-158
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Pfk-158.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells.[1][3] By inhibiting PFKFB3, this compound reduces the intracellular levels of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis. This inhibition leads to decreased glucose uptake, reduced ATP production, and less lactate release in cancer cells, ultimately inducing apoptosis and autophagy.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Selleck Chemicals suggests that short-term transport at room temperature does not affect the product's biological activity.
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
As a standard practice for handling chemical compounds, appropriate personal protective equipment should always be worn. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Q4: How should this compound waste be disposed of?
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of this compound down the drain or in the regular trash.
Troubleshooting Guide
Problem 1: Inconsistent or no cellular effect observed in vitro.
-
Possible Cause 1: Improper storage of this compound.
-
Solution: Ensure that both the powder and stock solutions have been stored at the recommended temperatures and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the stability of the current stock.
-
-
Possible Cause 2: Incorrect solvent or concentration.
-
Solution: Verify the solubility of this compound in your chosen solvent and ensure that the final concentration in your cell culture medium is appropriate for the cell line being used. The IC50 value for PFKFB3 is approximately 137 nM. For in vitro studies, concentrations around 10 μM have been shown to be effective.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be less sensitive to PFKFB3 inhibition. It is advisable to include a positive control cell line known to be sensitive to this compound. Additionally, consider combination treatments, as this compound has been shown to synergize with chemotherapeutic agents like carboplatin and paclitaxel in chemoresistant cells.
-
Problem 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: Low aqueous solubility of the compound.
-
Solution: this compound has limited solubility in aqueous solutions. For in vivo studies, a common formulation involves first dissolving the compound in an organic solvent like DMSO, and then further diluting it with a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or corn oil. For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to the cells.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | |
| Powder | 4°C | Up to 2 years | |
| Stock Solution in Solvent | -80°C | Up to 1 year | |
| Stock Solution in Solvent | -20°C | Up to 1 month |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | Value | Cell Line/Model | Reference(s) |
| PFKFB3 IC50 | 137 nM | Recombinant human PFKFB3 | |
| In Vitro Concentration | 10 µM | OV2008, C13, HeyA8MDR cells | |
| In Vivo Dosage | 15 mg/kg | Gynecologic cancer mouse model |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed (Molecular Weight: 328.29 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound powder.
-
Vortex: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including the vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as MTT, MTS, or a commercial cell viability kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits PFKFB3, reducing F2,6BP levels and thus glycolysis.
Caption: General workflow for an in vitro cell viability experiment with this compound.
References
The importance of using freshly prepared Pfk-158 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PFK-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PFKFB3, an enzyme that plays a key role in regulating glycolysis.[1][2][3] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway.[2] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.[2] This results in reduced glucose uptake, ATP production, and lactate release in cancer cells, ultimately inducing apoptosis and autophagy.
Q2: Why is it crucial to use freshly prepared this compound solutions?
A2: The stability of this compound in solution is limited. While stock solutions in high-quality, anhydrous DMSO can be stored for short periods, repeated freeze-thaw cycles and prolonged storage at working dilutions can lead to degradation of the compound. Furthermore, DMSO is hygroscopic (readily absorbs moisture), and the presence of water can significantly decrease the solubility of this compound. For optimal and reproducible results, it is highly recommended to prepare fresh working solutions from a recent stock for each experiment.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and insoluble in water. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO and then further diluted in the culture medium to the final working concentration.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| Working Dilutions | Not Recommended for Storage | Use immediately | Prepare fresh for each experiment from a stock solution. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degraded this compound solution. 2. This compound precipitation in the culture medium. 3. Suboptimal cell health or density. | 1. Always prepare fresh working solutions of this compound for each experiment. Discard any unused diluted solutions. Prepare a new stock solution if the current one is old or has been subjected to multiple freeze-thaw cycles. 2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity and compound precipitation. Visually inspect the medium for any signs of precipitation after adding this compound. 3. Use healthy, actively dividing cells at an appropriate density as recommended for your specific cell line and assay. |
| Precipitate forms when diluting the DMSO stock in aqueous buffer or media | 1. Poor solubility of this compound in aqueous solutions. 2. The concentration of this compound is too high in the final solution. | 1. After adding the this compound DMSO stock to your aqueous solution, vortex or mix thoroughly and immediately. Do not let the concentrated DMSO stock sit in the aqueous solution before mixing. 2. Try preparing an intermediate dilution in a co-solvent system if compatible with your experimental setup. For in vivo formulations, specific protocols involving solvents like PEG300 and Tween80 are often used. |
| High background or off-target effects observed | 1. Impure or degraded this compound. 2. High concentration of DMSO in the final working solution. | 1. Ensure you are using a high-purity grade of this compound. If degradation is suspected, use a fresh vial of the compound. 2. Prepare a vehicle control with the same final concentration of DMSO as in your this compound treated samples to account for any solvent effects. Keep the final DMSO concentration as low as possible. |
Experimental Protocols
In Vitro Cell-Based Assay for PFKFB3 Inhibition
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 3.28 mg of this compound (MW: 328.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Visualizations
PFKFB3 Signaling Pathway and Inhibition by this compound
Caption: PFKFB3 signaling and this compound inhibition.
Experimental Workflow for In Vitro this compound Treatment
Caption: In vitro this compound experimental workflow.
References
Validation & Comparative
Validating PFKFB3 Target Engagement of PFK-158 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PFK-158, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer, making it an attractive therapeutic target.[1] We will objectively compare this compound with other PFKFB3 inhibitors, provide supporting experimental data, and detail protocols for key validation assays.
Introduction to PFKFB3 and its Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] By increasing F2,6BP levels, PFKFB3 enhances glycolytic flux, supplying cancer cells with the energy and building blocks necessary for rapid proliferation.[1] Consequently, inhibiting PFKFB3 is a promising strategy to disrupt cancer cell metabolism and impede tumor growth.[1] this compound is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved pharmacokinetic properties, designed to inhibit PFKFB3.
Performance Comparison of PFKFB3 Inhibitors
The efficacy of small molecule inhibitors targeting PFKFB3 can be compared based on their in vitro potency (IC50) against the recombinant enzyme and their effects on cellular processes. The following table summarizes the IC50 values of several prominent PFKFB3 inhibitors. It is important to note that a controversy exists regarding the direct binding of 3PO and its derivatives, including this compound, to the PFKFB3 enzyme. Some studies suggest these compounds may not directly inhibit the enzyme's activity in cell-free assays, while still demonstrating cellular effects consistent with PFKFB3 inhibition.
| Inhibitor | PFKFB3 IC50 | Selectivity | Notes |
| This compound | ~137 nM | Derivative of PFK15 with improved pharmacokinetic properties. Some studies indicate it may not directly inhibit PFKFB3 enzymatic activity in cell-free assays. | A derivative of PFK15 with improved pharmacokinetic properties. |
| 3-PO | ~22.9 µM - 25 µM | Activity against other PFKFB isoforms not always reported. | Some research suggests it may not directly bind to PFKFB3. |
| PFK15 | ~110 nM - 207 nM | More potent derivative of 3-PO. | |
| AZ67 | ~11 nM - 18 nM | Highly potent and selective for PFKFB3 over other isoforms (PFKFB1 IC50: 1130 nM, PFKFB2 IC50: 159 nM). | Demonstrated to directly bind to and inhibit PFKFB3. |
| KAN0438757 | ~0.19 µM | Selective for PFKFB3 over PFKFB4 (IC50: 3.6 µM). | A potent and highly selective PFKFB3 inhibitor. |
Cellular Effects of PFKFB3 Inhibitors
Inhibition of PFKFB3 is expected to decrease the rate of glycolysis, leading to various downstream cellular consequences. The table below outlines the reported effects of this compound on key cellular processes, which serve as indirect validation of target engagement.
| Cellular Process | Effect of this compound | References |
| Glucose Uptake | Reduced | |
| ATP Production | Reduced | |
| Lactate Release | Reduced | |
| Fructose-2,6-bisphosphate (F2,6BP) | Reduced | |
| Apoptosis | Induced | |
| Autophagy | Induced |
Experimental Protocols for Validating Target Engagement
Validating that this compound engages its target, PFKFB3, in a cellular context can be achieved through a combination of direct and indirect assays.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble PFKFB3 remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.
Indirect Target Engagement: Measuring Downstream Metabolic Effects
The following assays measure the functional consequences of PFKFB3 inhibition, providing strong indirect evidence of target engagement.
1. Measurement of Intracellular Fructose-2,6-bisphosphate (F2,6BP)
A direct readout of PFKFB3 kinase activity is the level of its product, F2,6BP. A reduction in F2,6BP levels upon this compound treatment is a key indicator of target engagement.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Extraction: Extract F2,6BP from cells using 50 mM NaOH and heating at 80°C for 20 minutes.
-
Neutralization: Cool the extract and neutralize with acetic acid in the presence of 20 mM HEPES.
-
Quantification: Measure F2,6BP concentration using a spectrophotometric assay based on the activation of pyrophosphate:fructose-6-phosphate phosphotransferase (PPi-PFK). The activity of PPi-PFK is measured as the rate of NADH oxidation. Alternatively, LC-MS methods can be used for quantification.
2. Glucose Uptake Assay
Inhibition of PFKFB3 is expected to decrease the overall rate of glycolysis, leading to reduced glucose uptake.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound.
-
Incubation with 2-NBDG: Incubate cells with a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in a glucose-free medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in this compound-treated cells indicates reduced glucose uptake.
3. Lactate Production Assay
A hallmark of high glycolytic activity is the production of lactate. Inhibition of PFKFB3 should lead to a decrease in lactate secretion.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration. The absorbance or fluorescence is measured using a plate reader.
4. Western Blotting for Phospho-PFKFB3
PFKFB3 activity can be regulated by phosphorylation. While this compound is not a direct kinase inhibitor, examining the phosphorylation status of PFKFB3 can provide insights into the signaling pathways affected by the compound. For instance, a dose-dependent decrease in phosphorylated PFKFB3 (p-PFKFB3) has been observed with this compound treatment in some cell lines.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total PFKFB3 and phospho-PFKFB3 (e.g., Ser461).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-PFKFB3 to total PFKFB3.
Signaling Pathway and Validation Logic
The following diagrams illustrate the PFKFB3 signaling pathway and the logical framework for validating this compound target engagement.
Conclusion
Validating the target engagement of this compound in cells requires a multi-faceted approach. While controversy exists regarding its direct enzymatic inhibition, a combination of direct binding assays like CETSA and a suite of indirect functional assays measuring downstream metabolic effects can provide a robust body of evidence. This guide provides the necessary framework and protocols for researchers to confidently assess the cellular activity of this compound and other PFKFB3 inhibitors, ultimately aiding in the development of novel cancer therapeutics targeting cellular metabolism.
References
Pfk-158 in the Spotlight: An In Vitro Kinase Assay Comparison for PFKFB3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pfk-158's in vitro efficacy against PFKFB3, contextualized with other known inhibitors. We present supporting experimental data, detailed protocols for in vitro kinase assays, and visual diagrams of the signaling pathway and experimental workflow to aid in your research and development endeavors.
This compound has emerged as a significant small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis.[1][2] PFKFB3 is overexpressed in various cancer cells and plays a crucial role in promoting rapid cell proliferation by increasing glycolytic flux.[2][3] Consequently, inhibiting PFKFB3 is a promising therapeutic strategy in oncology.[3] This guide delves into the in vitro kinase assay as a primary method to confirm the inhibitory action of this compound on PFKFB3 and compares its performance with other notable inhibitors in the field.
Performance Comparison of PFKFB3 Inhibitors
The inhibitory potency of various compounds against PFKFB3 is typically determined by in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for this compound and a selection of alternative PFKFB3 inhibitors. It is important to note that assay conditions can vary between studies, potentially affecting the absolute IC50 values.
| Inhibitor | PFKFB3 IC50 | Notes |
| This compound | ~137 nM | A derivative of PFK15 with improved pharmacokinetic properties. Some studies suggest its cellular effects may not be solely due to direct enzymatic inhibition. |
| PFK15 | ~110 nM - 207 nM | A more potent derivative of 3-PO. |
| 3-PO | ~22.9 µM - 25 µM | One of the first-generation PFKFB3 inhibitors. Some research suggests it may not directly bind to PFKFB3. |
| AZ67 | ~11 nM - 18 nM | A highly potent and selective inhibitor of PFKFB3. |
| KAN0438757 | ~0.19 µM | A selective PFKFB3 inhibitor. |
PFKFB3 Signaling and Inhibition
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a critical rate-limiting enzyme in glycolysis. By increasing the levels of F-2,6-BP, PFKFB3 enhances the rate of glycolysis, providing cancer cells with the energy and molecular building blocks necessary for rapid growth. This compound and other inhibitors aim to block the kinase activity of PFKFB3, thereby reducing F-2,6-BP levels and suppressing glycolysis.
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro PFKFB3 Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of this compound against PFKFB3. Specific details may need to be optimized based on the source of the recombinant enzyme and the detection method used.
Objective: To measure the enzymatic activity of recombinant PFKFB3 in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound (and other inhibitors for comparison)
-
Substrates: Fructose-6-phosphate (F6P) and ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant PFKFB3 in kinase assay buffer. Prepare a solution of F6P and ATP in kinase assay buffer. The final concentrations of enzyme and substrates should be optimized based on the manufacturer's recommendations and preliminary experiments to ensure the reaction is in the linear range.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the PFKFB3 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the F6P and ATP substrate solution to each well.
-
-
Reaction Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro PFKFB3 kinase assay.
Concluding Remarks
The in vitro kinase assay is an indispensable tool for confirming the direct inhibitory effect of compounds like this compound on PFKFB3. The data presented in this guide highlight this compound as a potent inhibitor of PFKFB3, although some studies suggest its cellular effects might be more complex. When comparing this compound to other inhibitors, it is crucial to consider not only the in vitro potency but also factors such as selectivity, cell permeability, and pharmacokinetic properties. The provided protocols and diagrams serve as a foundational resource for researchers aiming to evaluate PFKFB3 inhibitors and further elucidate their mechanisms of action in the context of cancer metabolism.
References
Comparative Guide to Western Blot Analysis for Confirming PFKFB3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) and details the use of Western blot analysis to validate their downstream cellular effects. PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases, making it a prime therapeutic target.[1][2] Western blotting is an essential technique to identify and quantify the specific protein changes that occur following PFKFB3 inhibition, thereby confirming the on-target effects of inhibitors.[3][4]
PFKFB3 Signaling and Downstream Effects
PFKFB3 is a bifunctional enzyme with dominant kinase activity that produces fructose-2,6-bisphosphate (F-2,6-BP).[5] F-2,6-BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing glycolytic flux, PFKFB3 provides rapidly proliferating cells with the necessary energy and anabolic substrates for growth.
Beyond its role in metabolism, PFKFB3 influences other critical cellular processes:
-
Cell Cycle Progression: Nuclear PFKFB3 can promote the G1/S cell cycle transition by stimulating the degradation of the cell cycle inhibitor p27. Inhibition of PFKFB3 can lead to p27 stabilization, resulting in cell cycle arrest.
-
Apoptosis: By regulating cellular metabolism and the cell cycle, PFKFB3 inhibition can suppress cell proliferation and increase apoptosis. This is often observed through the cleavage of downstream apoptotic markers.
-
Autophagy: PFKFB3 has been linked to the regulation of autophagy, with its inhibition leading to a reduction in autophagic activity, as measured by markers like LC3-II.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pfk-158's Selectivity and Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitor, Pfk-158, with other known PFKFB3 inhibitors. The following sections detail its potency, selectivity, and the ongoing scientific discussion regarding its direct enzymatic inhibition, supported by experimental data and detailed methodologies.
Executive Summary
This compound is widely cited as a potent inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. It is a derivative of PFK15 with improved pharmacokinetic properties.[1] While numerous studies highlight its efficacy in reducing glucose uptake, ATP production, and inducing apoptosis in cancer cells, there is conflicting evidence regarding its direct interaction with the PFKFB3 enzyme.[2][3] This guide aims to present the available data to allow for an informed assessment of this compound as a research tool and potential therapeutic agent.
Data Presentation: Comparative Potency of PFKFB3 Inhibitors
The following table summarizes the reported in vitro potency (IC50) of this compound and other notable PFKFB3 inhibitors. It is important to note that assay conditions can vary between studies, potentially affecting IC50 values.
| Inhibitor | PFKFB3 IC50 | Selectivity Notes | Reference(s) |
| This compound | ~137 nM | Derivative of PFK15 with improved pharmacokinetic properties. However, some studies suggest it may not directly inhibit PFKFB3 enzymatic activity. | [2][3] |
| 3-PO | ~22.9 µM - 25 µM | Activity against other PFKFB isoforms not always reported. Some evidence suggests it may not directly bind to PFKFB3. | |
| PFK15 | ~110 nM - 207 nM | A more potent derivative of 3-PO. | |
| AZ67 | ~11 nM - 18 nM | Highly potent and selective for PFKFB3 over other isoforms (PFKFB1 IC50: 1130 nM, PFKFB2 IC50: 159 nM). | |
| KAN0438757 | ~0.19 µM | Selective for PFKFB3 over PFKFB4 (IC50: 3.6 µM). |
The Controversy: Direct vs. Indirect Inhibition
Experimental Protocols
To aid in the independent verification of inhibitor potency and selectivity, detailed methodologies for key experiments are provided below.
In Vitro PFKFB3 Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of recombinant PFKFB3 and the inhibitory effect of test compounds.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PFKFB3 phosphorylates fructose-6-phosphate (F6P) using ATP. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the ADP produced and thus the kinase activity.
Materials:
-
Recombinant human PFKFB3 enzyme
-
Fructose-6-phosphate (F6P)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a multiwell plate, add the kinase buffer, recombinant PFKFB3 enzyme, and the test inhibitor at various concentrations. Include a DMSO-only control (vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of F6P and ATP to each well to start the reaction. The final concentrations of F6P and ATP should be at or near their Km values for PFKFB3 if known.
-
Incubation: Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Kinase Selectivity Profiling Workflow
This general workflow outlines the steps to assess the selectivity of a kinase inhibitor against a broad panel of kinases.
Principle: The inhibitor is tested against a large number of purified kinases to identify any off-target activity. This is crucial for understanding the inhibitor's specificity and potential for side effects.
Methodology:
-
Primary Screen: The test inhibitor is screened at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., a kinome scan). The activity of each kinase is measured in the presence of the inhibitor and compared to a vehicle control.
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% or >70%) in the primary screen are identified as potential off-targets.
-
Dose-Response Analysis: For the identified "hits," a full dose-response curve is generated by testing the inhibitor at multiple concentrations. This allows for the determination of the IC50 value for each off-target kinase.
-
Selectivity Score Calculation: The selectivity of the inhibitor can be quantified using various metrics, such as a selectivity score (S-score), which is often defined as the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.
-
Data Visualization: The results are often visualized as a "kinome tree" map, where inhibited kinases are highlighted, providing a clear visual representation of the inhibitor's selectivity profile.
Mandatory Visualizations
Caption: PFKFB3 Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Selectivity Workflow.
References
Safety Operating Guide
Personal protective equipment for handling Pfk-158
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Pfk-158, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, it is imperative to handle it with caution in a laboratory setting. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or when aerosolization is possible. |
Operational Plan: Safe Handling and Preparation of Solutions
A systematic approach to handling this compound from receipt to use is critical for safety and experimental consistency.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound at -20°C for long-term stability.
-
Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Preparation of Stock Solutions
This compound is typically a crystalline solid and requires dissolution in an appropriate solvent for experimental use.
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥14 mg/mL |
| Ethanol | ~4 mg/mL |
| Water | Insoluble |
Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Pre-calculation: Determine the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 328.29 g/mol .
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes and store at -20°C or -80°C.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Solid this compound: As it is considered non-hazardous for shipping, small quantities of the solid compound can likely be disposed of as non-hazardous chemical waste. However, it is crucial to consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour solutions containing this compound down the drain.
Experimental Protocols
The following are generalized protocols for common in vitro and in vivo experiments involving this compound, based on published research.
In Vitro Cell-Based Assays
This protocol outlines the treatment of cultured cells with this compound to assess its biological effects.
Methodology:
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
This compound Dilution: Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to the final desired concentrations (e.g., 0-10 µM). It is important to maintain a consistent final concentration of DMSO across all treatments, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT), western blotting, or metabolic assays.
In Vivo Animal Studies
This protocol provides a general framework for administering this compound to animal models to evaluate its in vivo efficacy.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation (for cancer models): If applicable, implant tumor cells into the animals and allow the tumors to reach a palpable size.
-
This compound Formulation: For in vivo studies, this compound can be formulated in a vehicle suitable for the chosen route of administration. A common formulation involves dissolving this compound in a solution such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer the formulated this compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dosage might be 15 mg/kg.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, and measure tumor volume (if applicable) at set intervals.
Visualized Workflows and Pathways
To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.
Caption: A workflow for the safe handling of this compound.
Caption: this compound's inhibitory effect on the glycolytic pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
